2-Hydroxy-1-methylethyl methacrylate
Description
Contextual Significance in Polymer Chemistry and Biomaterials Science
In polymer chemistry, 2-Hydroxy-1-methylethyl methacrylate (B99206) is utilized as a functional monomer to create polymers with enhanced characteristics. The presence of the hydroxyl group improves adhesion to various substrates, provides sites for cross-linking, and imparts a degree of hydrophilicity to the resulting polymer. atamankimya.com This makes it a valuable ingredient in the formulation of coatings, adhesives, and resins where durability, flexibility, and resistance to environmental factors are crucial. atamankimya.comchemicalbook.com
The significance of this monomer is particularly pronounced in the field of biomaterials. The polymers derived from it, often in combination with other monomers, can form hydrogels—three-dimensional networks capable of absorbing and retaining large amounts of water. chemicalbook.compolysciences.com This property, coupled with good biocompatibility, makes these materials suitable for a range of biomedical applications, including in the fabrication of soft contact lenses, materials for tissue engineering, and systems for the controlled delivery of drugs. chemicalbook.compolysciences.comnih.gov The development of such materials represents a significant step forward in creating synthetic polymers that can effectively interface with biological systems.
Isomeric Relationships and Distinctions within Methacrylate Monomers
Understanding the isomeric relationships between 2-Hydroxy-1-methylethyl methacrylate and other methacrylate monomers is crucial for appreciating its specific role in materials science. It is one of two isomers of hydroxypropyl methacrylate (HPMA), the other being 2-hydroxypropyl methacrylate. Commercially available HPMA is typically a mixture of these two isomers. nih.gov
The primary structural difference between the two HPMA isomers lies in the position of the hydroxyl (-OH) and methyl (-CH3) groups on the propyl chain. In this compound, the hydroxyl group is on the first carbon of the ethyl group attached to the methacrylate moiety, while the methyl group is also on this first carbon. In contrast, 2-hydroxypropyl methacrylate has the hydroxyl group on the second carbon of the propyl chain. This seemingly minor difference in structure can influence the reactivity of the monomer and the physical properties of the resulting polymer, such as its glass transition temperature and hydrophilicity.
Another important distinction is with 2-hydroxyethyl methacrylate (HEMA). HEMA has a hydroxyethyl (B10761427) group, which is smaller and lacks the methyl group present in the HPMA isomers. ataman-chemicals.com This structural variance leads to differences in properties; for instance, polymers derived from HPMA are generally considered to be more water-resistant than those made from HEMA. nih.gov The development of HEMA-free materials, particularly in dentistry, has been driven by the desire to create more hydrolytically stable and biocompatible alternatives, with HPMA often being a key substitute. pocketdentistry.comnih.govnationalelfservice.net
Table 1: Comparison of Methacrylate Monomers
| Feature | This compound | 2-Hydroxypropyl Methacrylate | 2-Hydroxyethyl Methacrylate (HEMA) |
|---|---|---|---|
| Synonym | 1-hydroxypropan-2-yl 2-methylprop-2-enoate | 2-hydroxypropyl 2-methylprop-2-enoate | 2-hydroxyethyl 2-methylprop-2-enoate |
| Isomer Of | Hydroxypropyl Methacrylate (HPMA) | Hydroxypropyl Methacrylate (HPMA) | Not applicable |
| Key Structural Difference | Hydroxyl and methyl group on the first carbon of the propyl chain | Hydroxyl group on the second carbon of the propyl chain | Hydroxyethyl group (no methyl group on the side chain) |
| General Properties | Contributes to hydrophilicity and provides a reactive site for cross-linking. Generally used as a mixture with its isomer. | Similar to its isomer, used as a mixture. | Higher hydrophilicity compared to HPMA isomers. |
Historical Development and Evolution of Research Focus Areas
The story of this compound is intrinsically linked to the broader history of hydrogel development. The pioneering work on poly(2-hydroxyethyl methacrylate) (PHEMA) by Wichterle and Lím in the 1960s for soft contact lenses marked a turning point in biomaterials. nih.govresearchgate.net This innovation sparked extensive research into other hydrophilic monomers that could offer improved properties.
The evolution of research then led to the exploration of monomers like the isomers of hydroxypropyl methacrylate. Initially, the focus was on creating materials with enhanced mechanical properties, controlled swellability, and improved biocompatibility for a variety of medical and pharmaceutical applications. nih.gov Over time, the research has become more nuanced, with a greater understanding of how the specific isomeric structure of HPMA can influence the final properties of the polymer.
More recently, the focus has shifted towards the development of "smart" or stimuli-responsive hydrogels, which can undergo changes in their physical properties in response to environmental cues such as temperature or pH. acs.org Research into the copolymerization of this compound with other functional monomers is at the forefront of creating these advanced materials for targeted drug delivery and regenerative medicine. chemicalbook.commdpi.com The move towards HEMA-free formulations in applications like dental adhesives has also highlighted the importance of HPMA isomers as viable and often superior alternatives. nationalelfservice.netnih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-hydroxypropan-2-yl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(2)7(9)10-6(3)4-8/h6,8H,1,4H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMARGGQEAJXRFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40867417 | |
| Record name | 1-Hydroxypropan-2-yl 2-methylprop-2-enoate | |
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Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4664-49-7, 27813-02-1 | |
| Record name | 2-Hydroxy-1-methylethyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4664-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Methyl-2-hydroxyethyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004664497 | |
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| Record name | Hydroxypropyl methacrylate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxypropan-2-yl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40867417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methacrylic acid, monoester with propane-1,2-diol | |
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| Record name | 2-hydroxy-1-methylethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYL-2-HYDROXYETHYL METHACRYLATE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis and Functionalization Methodologies for 2 Hydroxy 1 Methylethyl Methacrylate
Chemical Synthesis Pathways and Reaction Mechanisms
The production of 2-hydroxy-1-methylethyl methacrylate (B99206) primarily involves the reaction of methacrylic acid or its esters with propylene (B89431) glycol. The main routes are direct esterification and transesterification, each employing specific reaction mechanisms and catalytic systems to achieve high yields and selectivity.
Esterification Routes for Monomer Production
Direct esterification is a common and straightforward method for synthesizing 2-hydroxy-1-methylethyl methacrylate. This process involves the reaction of methacrylic acid with propylene glycol. The reaction is an equilibrium process catalyzed by an acid. google.com To drive the reaction towards the formation of the desired ester, the water formed during the reaction is typically removed, often through azeotropic distillation using an organic solvent. google.com
The reaction mechanism involves the protonation of the carbonyl oxygen of methacrylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The hydroxyl group of propylene glycol then acts as a nucleophile, attacking the activated carbonyl carbon. A subsequent deprotonation and elimination of a water molecule yield the this compound ester. The use of an excess of one of the reactants, typically methacrylic acid, can also shift the equilibrium to favor product formation. google.com
A similar synthesis pathway for a related monomer, 2-hydroxyethyl methacrylate (HEMA), involves the reaction of methacrylic acid with ethylene (B1197577) oxide. google.com By analogy, reacting methacrylic acid with propylene oxide would yield a mixture of hydroxypropyl methacrylate isomers, including this compound. This reaction is typically performed at elevated temperatures, for instance, in the range of 65–70 °C. google.com
Transesterification Processes
Transesterification offers an alternative route to this compound, particularly starting from a more common methacrylate ester like methyl methacrylate (MMA). In this process, MMA is reacted with propylene glycol in the presence of a catalyst. The reaction involves the exchange of the alcohol group of the ester.
The process is also an equilibrium reaction. To drive the reaction to completion, the lower-boiling alcohol produced (methanol in the case of MMA) is continuously removed from the reaction mixture by distillation. google.com Often, an azeotrope-forming solvent is used to facilitate the removal of the methanol (B129727) at a lower temperature, which helps to prevent unwanted side reactions like polymerization. google.com This method is efficient for producing higher-value methacrylates from a readily available feedstock.
The reaction conditions, such as temperature and pressure, are optimized to favor the forward reaction and minimize the thermal polymerization of the methacrylate monomers. The choice of catalyst is crucial for achieving high conversion rates and selectivity.
Catalytic Systems in Monomer Synthesis
Homogeneous Catalysts: Conventional esterification is often catalyzed by strong mineral acids like sulfuric acid or organic sulfonic acids such as p-toluenesulfonic acid (PTSA). google.comresearchgate.net These catalysts are effective but can be corrosive and difficult to separate from the final product, sometimes requiring a neutralization step. google.com For transesterification, lithium compounds like lithium hydroxide (B78521) have been used, which can be effective even at very low concentrations (parts per million). google.com
Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed. These catalysts are easily separated from the reaction mixture by filtration, can often be regenerated and reused, and are generally less corrosive. Examples include:
Zeolites and Supported Heteropolyacids (HPAs): HPAs, such as tungstosilicic acid (STA) and phosphotungstic acid (PTA), supported on materials like ZSM-5 zeolite, have shown high activity in the esterification of methacrylic acid. researchgate.net In some cases, a 30 wt% PTA supported on ZSM-5 demonstrated activity comparable to bulk PTA. researchgate.net
Ion Exchange Resins: Strong acid cation exchange resins are also utilized as catalysts in the synthesis of hydroxyalkyl methacrylates. google.com
Metal Oxides: Supported metal oxides, such as niobium oxide on silica (B1680970) (Nb/SiO₂), have been investigated as acid-base bifunctional catalysts for related condensation reactions in methacrylate synthesis. researchgate.net
The table below summarizes some catalytic systems used in the synthesis of methacrylate esters.
| Catalyst Type | Specific Example | Reaction Type | Key Findings |
| Homogeneous Acid | p-Toluenesulfonic acid (PTSA) | Esterification | Effective catalyst, but can require complex separation and neutralization steps. google.comgoogle.com |
| Homogeneous Base | Lithium Hydroxide | Transesterification | Effective in small concentrations for the reaction of methyl methacrylate with heavier alcohols. google.com |
| Heterogeneous Solid Acid | Heteropolyacids (PTA) on ZSM-5 | Esterification | Shows high activity, comparable to homogeneous catalysts, with the benefit of easy separation. researchgate.net |
| Heterogeneous Solid Acid | Magnetic Zeolite Molecular Sieve | Esterification | Allows for easy recovery of the catalyst using a magnetic field. google.com |
Advanced Purification Techniques for Research Applications
For many research applications, especially in polymer science and biomedical materials, high-purity this compound is required. The primary impurity of concern is often the corresponding dimethacrylate cross-linker (propylene glycol dimethacrylate), which can significantly alter the properties of the resulting polymers.
A highly effective method for removing such non-polar impurities from a hydrophilic monomer is solvent extraction based on differential solubility . This technique exploits the solubility differences between the desired hydroxy-functional monomer and the non-polar dimethacrylate impurity.
A patented process for purifying the similar monomer HEMA provides a relevant model. google.com The process involves:
Dissolving the crude monomer mixture in water, where the hydrophilic this compound is soluble.
Adding a non-polar solvent, such as a linear or branched aliphatic hydrocarbon (e.g., hexane), which is immiscible with the aqueous solution.
Mixing the two phases thoroughly. The non-polar dimethacrylate impurity preferentially dissolves in the hydrocarbon layer.
Separating the aqueous layer from the organic layer.
Removing the water from the aqueous layer, typically by distillation under reduced pressure, to yield the purified monomer. google.com
This multi-step extraction can be repeated to achieve the desired level of purity. The effectiveness of this separation is demonstrated in the table below, based on data for the analogous HEMA purification.
| Purification Step | Description | Outcome |
| Step 1 | Dissolution of crude product in water. | The hydrophilic hydroxy-monomer dissolves. |
| Step 2 | Addition of an aliphatic hydrocarbon (e.g., hexane). | A two-phase system is formed. |
| Step 3 | Extraction/Mixing. | The dimethacrylate impurity partitions into the non-polar hydrocarbon phase. |
| Step 4 | Phase Separation & Solvent Removal. | The purified monomer is recovered from the aqueous phase after water removal. google.com |
Tailored Chemical Modifications and Functionalization Strategies
The presence of a reactive hydroxyl group on the this compound molecule provides a versatile handle for further chemical modification. This allows for the tailoring of the monomer's properties or for the introduction of specific functionalities into the resulting polymers.
Modification of Hydroxyl Groups for Specific Reactivity
The secondary hydroxyl group is the primary site for functionalization reactions. Two main strategies are employed: direct reaction of the hydroxyl group or its conversion into a more reactive leaving group.
Direct Esterification: The hydroxyl group can be esterified with various carboxylic acids to attach different functional moieties. This reaction is often carried out in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). researchgate.netresearchgate.net This method allows for the introduction of a wide range of functional groups, such as those containing aromatic rings or other reactive sites.
Conversion to a Better Leaving Group: Direct nucleophilic substitution on the hydroxyl group is difficult due to it being a poor leaving group. To facilitate substitution reactions, the hydroxyl group can be converted into a more reactive species, such as an alkyl halide or a tosylate. researchgate.net
Halodehydroxylation: This involves replacing the hydroxyl group with a halogen (e.g., chlorine, bromine).
Tosylation: The reaction with tosyl chloride converts the hydroxyl group into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions, for example, with amines. researchgate.net
Research on the related HEMA polymer has shown that tosylated polymers exhibit significantly higher conversion rates in subsequent amination reactions compared to their halogenated counterparts. researchgate.net This indicates that tosylation is a more efficient pathway for introducing amine functionality.
The table below outlines the conversion efficiencies for modifying hydroxyl groups on a HEMA-based polymer, which serves as a model for the reactivity of this compound.
| Modification Reaction | Reagent | Resulting Group | Reported Conversion Efficiency |
| Halodehydroxylation | Thionyl Chloride | Alkyl Chloride | 78% researchgate.net |
| Halodehydroxylation | Phosphorus Tribromide | Alkyl Bromide | 50% researchgate.net |
| Tosylation | Tosyl Chloride | Tosylate | 36% researchgate.net |
| Esterification | 9-Anthracenecarboxylic Acid / DCC | Anthracene Ester | Optimal molar ratios achieved successful modification. researchgate.net |
Strategies for Enhanced Leaving Group Functionality
The derivatization of this compound is often hindered by the poor leaving group ability of the primary hydroxyl (-OH) group. To facilitate nucleophilic substitution reactions and enable the incorporation of other functional groups, the hydroxyl moiety must first be converted into a more effective leaving group. Several chemical strategies have been developed to achieve this transformation, primarily focusing on tosylation and halodehydroxylation.
Research on analogous hydroxyalkyl methacrylate-based polymers, such as those derived from 2-hydroxyethyl methacrylate (HEMA), demonstrates effective methods for enhancing leaving group functionality. These techniques are directly applicable to the this compound monomer or its corresponding polymer. The primary strategies include converting the hydroxyl group into an alkyl halide or a tosylate. researchgate.net
Tosylation: This method involves reacting the hydroxyl group with tosyl chloride (TsCl) in the presence of a base, typically pyridine, to form a tosylate ester (HEMA-Ts). The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge. researchgate.net
Halodehydroxylation: This approach converts the alcohol into an alkyl halide (chloride or bromide). Specific reagents are used to achieve this transformation. For instance, thionyl chloride (SOCl₂) or a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) can be used for chlorination, while triphenylphosphine and carbon tetrabromide (CBr₄) are used for bromination. researchgate.net
Studies have quantified the efficiency of these conversion processes on HEMA-based polymers, which provides insight into the expected outcomes for this compound. The conversion of hydroxyl groups into the corresponding alkyl halides and tosylates was found to be 78% for chlorination (HEMA-Cl), 50% for bromination (HEMA-Br), and 36% for tosylation (HEMA-Ts). researchgate.net These modified polymers, now equipped with superior leaving groups, are primed for further functionalization. researchgate.net
Table 1: Comparison of Leaving Group Modification Strategies for Hydroxyalkyl Methacrylates This table is interactive. You can sort and filter the data.
| Modification Strategy | Reagent(s) | Resulting Leaving Group | Reported Conversion Efficiency (%) |
|---|---|---|---|
| Chlorination | Thionyl Chloride (SOCl₂) | Chloride (-Cl) | 78 |
| Bromination | Triphenylphosphine (PPh₃) / Carbon Tetrabromide (CBr₄) | Bromide (-Br) | 50 |
| Tosylation | Tosyl Chloride (TsCl) / Pyridine | Tosylate (-OTs) | 36 |
Data sourced from studies on HEMA-based polymers, applicable to this compound. researchgate.net
Incorporation of Diverse Functional Moieties into the Monomer Structure
Once the hydroxyl group of this compound has been activated into a better leaving group, the monomer becomes a versatile platform for introducing a wide array of functional moieties. This allows for the synthesis of new, specialized monomers that can be polymerized to create materials with tailored properties. Functionalization can also be achieved through copolymerization with other functional monomers.
Post-Polymerization Modification: This is a powerful route where the polymer of this compound is first synthesized and then modified. After converting the hydroxyl groups to tosylates or halides as described previously, the polymer can be reacted with various nucleophiles. For example, amine-alkylation can be performed to introduce nitrogen-containing groups. Research has shown that tosylated polymers (HEMA-Ts) are more reactive than their halogenated counterparts (HEMA-Cl or HEMA-Br). researchgate.net Functionalization of HEMA-Ts with nucleophiles like piperazine (B1678402) and tris(2-aminoethyl)amine (B1216632) achieved high conversion rates, ranging from 46% to 89%, whereas the halogenated versions yielded lower conversions of 18% to 41%. researchgate.net Another example is the esterification of poly(HEMA) with 9-anthracenecarboxylic acid, which introduces fluorescent aromatic groups into the polymer structure. researchgate.net
Copolymerization with Functional Monomers: An alternative strategy is to copolymerize this compound with other monomers that already possess the desired functionality. This method allows for the direct integration of specific chemical groups into the polymer backbone. A wide variety of functional monomers are available for this purpose, including:
Bromine-Containing Methacrylates: Monomers like tribromoethyl methacrylate can be included to increase the refractive index and radiopacity of the final material, which is particularly useful in dental applications. specificpolymers.com
Boronic-Containing Monomers: Copolymerization with monomers such as phenylboronate (B1261982) acrylamide (B121943) introduces boronic acid moieties, which are valuable in the development of sensors and separation materials due to their ability to bind with diols. specificpolymers.com
Zwitterionic Monomers: Incorporating monomers with zwitterionic functional groups can impart ultra-low fouling properties to surfaces, making them useful for biomedical and analytical applications. specificpolymers.com
Quaternary Ammonium (B1175870) Monomers: To confer antimicrobial properties, monomers containing quaternary ammonium groups can be copolymerized into the polymer matrix. mdpi.com This is a stable method of making the material resistant to microbial colonization, as the active group is covalently bonded. mdpi.com
Renewable Monomers: There is growing interest in monomers derived from natural sources, such as vanillin (B372448) hydroxypropyl methacrylate, to reduce the carbon footprint of materials. specificpolymers.com
The choice of method—post-polymerization modification or copolymerization—depends on the desired final properties, the compatibility of the functional groups with the polymerization conditions, and the required precision of functional group placement.
Table 2: Examples of Functional Moieties Incorporated into Methacrylate Polymers This table is interactive. You can sort and filter the data.
| Functional Moiety | Method of Incorporation | Purpose / Application | Reference |
|---|---|---|---|
| Piperazine | Post-Polymerization Modification (Amine-alkylation) | Surface modification, further functionalization | researchgate.net |
| Tris(2-aminoethyl)amine | Post-Polymerization Modification (Amine-alkylation) | Introduction of primary amine groups, chelation | researchgate.net |
| 9-Anthracenecarboxylic acid | Post-Polymerization Modification (Esterification) | Introduces fluorescent aromatic groups | researchgate.net |
| Quaternary Ammonium Groups | Copolymerization | Provides antimicrobial properties | mdpi.com |
| Bromine | Copolymerization | Increases refractive index and radiopacity | specificpolymers.com |
| Boronic Acid | Copolymerization | Sensing and separation (diol binding) | specificpolymers.com |
| Zwitterionic Groups | Copolymerization | Creates ultra-low fouling surfaces | specificpolymers.com |
| Vanillin Derivatives | Copolymerization | Use of renewable, bio-based sources | specificpolymers.com |
Polymerization Kinetics and Mechanisms of 2 Hydroxy 1 Methylethyl Methacrylate and Derived Systems
Free Radical Polymerization (FRP) of 2-Hydroxy-1-methylethyl Methacrylate (B99206)
Free-radical polymerization (FRP) is a fundamental and widely used method for polymerizing vinyl monomers like 2-hydroxy-1-methylethyl methacrylate. The process involves initiation, propagation, and termination steps, with the kinetics being significantly influenced by various factors.
The kinetics of FRP are described by the rate constants for propagation (kp) and termination (kt). These constants are essential for modeling and controlling the polymerization process. For hydroxypropyl methacrylate, literature values for these kinetic parameters have been reported.
| Parameter | Value | Units |
|---|---|---|
| Activation Energy (Ea) | 20.8 | kJ/mol |
| Frequency Factor (A) | 3.51 x 106 | L·mol-1·s-1 |
| Propagation Rate Constant (kp) at 60 °C | 1900 | L·mol-1·s-1 |
Data sourced from rsc.org
The choice of solvent can have a profound impact on the free-radical polymerization of functional monomers like this compound. The hydroxyl group in the monomer can participate in hydrogen bonding with the solvent, which can alter its reactivity. While specific studies on the solvent effects for the FRP of this compound are not extensively detailed in the reviewed literature, analogies can be drawn from its close structural analog, 2-hydroxyethyl methacrylate (HEMA). mdpi.com
For HEMA, studies have shown that the choice of solvent significantly affects both the copolymer composition and the propagation rate coefficient. mdpi.com Polar, hydrogen-bond-accepting solvents can form complexes with the hydroxyl group of the monomer, which can influence the electron density of the double bond and its reactivity towards the propagating radical. It is reasonable to expect that this compound would exhibit similar behavior, with solvent polarity and hydrogen bonding capacity playing a key role in the polymerization kinetics and the final polymer properties.
Controlled/Living Radical Polymerization (CRP) Techniques
Controlled/living radical polymerization (CRP) methods offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures.
Atom Transfer Radical Polymerization (ATRP) has been successfully employed for the controlled polymerization of this compound (HPMA). A study comparing the ATRP of HPMA with glycerol (B35011) monomethacrylate (GMA) found that HPMA can be polymerized to high conversion with good control in methanol (B129727) at 20 °C, achieving a final polydispersity of 1.09. acs.org The use of a water/methanol mixture as the solvent leads to a more rapid polymerization, and for HPMA, relatively low polydispersities (Mw/Mn = 1.17) can still be achieved under these conditions. acs.org This demonstrates the robustness of ATRP for achieving well-defined poly(this compound) under mild, ambient temperature conditions. The success of the polymerization in protic solvents like methanol and water is significant as it avoids the need for protecting group chemistry for the hydroxyl functionality.
| Solvent | Monomer Conversion | Polydispersity (Mw/Mn) |
|---|---|---|
| Methanol | High | 1.09 |
| 50/50 Water/Methanol | High (rapid polymerization) | 1.17 |
Data sourced from acs.org
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP technique known for its tolerance to a wide variety of functional monomers and reaction conditions. While detailed kinetic studies on the RAFT polymerization of this compound are not as prevalent in the literature as for other methacrylates, there are indications of its successful application. For instance, the RAFT dispersion polymerization of 2-hydroxypropyl methacrylate has been conducted at 90 °C in mineral oil. acs.orgnih.gov
It is important to distinguish this compound from the similarly named N-(2-hydroxypropyl)methacrylamide (also abbreviated as HPMA), for which RAFT polymerization has been more extensively studied. rsc.orgresearchgate.netacs.orgresearchgate.net These studies on the acrylamide (B121943) analogue have demonstrated that controlled polymerization can be achieved in aqueous media, yielding polymers with well-defined molecular weights and low polydispersities. researchgate.netacs.org Given the success of RAFT with a broad range of methacrylates, it is a promising technique for the controlled synthesis of poly(this compound), though further specific kinetic investigations are warranted.
Mechanistic Insights into Polymer Chain Growth and Architectural Control
Achieving control over the polymer architecture of poly(this compound) is crucial for designing materials with specific functionalities. Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization have been effectively employed for the controlled polymerization of the closely related monomer, 2-hydroxyethyl methacrylate (HEMA), providing insights applicable to its isomers. researchgate.netresearchgate.netdergipark.org.tr
Controlled/living radical polymerization techniques allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity). researchgate.netdergipark.org.tr For instance, the RAFT polymerization of HEMA has been shown to proceed with a linear evolution of molecular weight with monomer conversion, which is a key indicator of a controlled process. researchgate.netdergipark.org.tr This control allows for the growth of polymer chains in a well-defined manner, which is advantageous for applications requiring homogeneous polymer structures. dergipark.org.tr
The architectural control extends to the nanoscale morphology of grafted polymer chains. For instance, by controlling the grafting density of poly(HEMA) on a substrate, it is possible to create polymer chain structures in either a "mushroom" or a "brush" regime. nih.gov At low grafting densities, individual polymer chains are isolated and adopt a mushroom-like conformation, while at high densities, the chains are forced to stretch away from the surface, forming a brush-like layer. nih.gov This level of architectural control is critical for applications such as biocompatible surfaces and smart materials.
Copolymerization Strategies Involving this compound
Copolymerization is a versatile strategy to modify the properties of polymers. By combining this compound with other monomers, a wide range of materials with tailored hydrophilic/hydrophobic balances, mechanical properties, and functionalities can be achieved.
Synthesis of Hydrophilic and Hydrophobic Copolymers
The hydrophilic nature of this compound, imparted by its hydroxyl group, can be balanced by copolymerizing it with hydrophobic monomers. This approach is used to create amphiphilic copolymers with properties that can be tuned by adjusting the comonomer ratio.
For example, copolymers of the hydrophilic 2-hydroxyethyl methacrylate have been synthesized with hydrophobic comonomers such as ethyl acrylate (B77674), n-butyl acrylate, and dodecyl methacrylate. nih.gov The resulting copolymers exhibit a range of mechanical properties depending on the composition. While poly(2-hydroxyethyl methacrylate) itself has a tensile modulus of 0.39 MPa, incorporating hydrophobic comonomers can significantly alter the material's strength and elasticity when swollen in water. nih.gov Similarly, copolymerization with methyl methacrylate (MMA) results in copolymers where the hydrophilicity can be controlled. researchgate.net
The synthesis of such copolymers can be achieved through various polymerization techniques, including free-radical polymerization in bulk or solution. researchgate.net The solvent can play a significant role in the copolymerization kinetics and the final copolymer composition due to monomer aggregation states in different solvents. researchgate.net
Block Copolymerization and Grafting Reactions for Novel Architectures
Block copolymers containing a poly(this compound) segment can self-assemble into highly ordered nanostructures, making them suitable for advanced applications. Reversible addition-fragmentation chain transfer (RAFT) polymerization is a powerful technique for synthesizing such block copolymers with well-defined block lengths. nih.gov For instance, block copolymers with a hydrophobic block of methyl methacrylate and a hydrophilic block of 2-hydroxyethyl methacrylate have been synthesized, demonstrating the potential for creating novel biomaterials. nih.gov
Graft copolymerization is another strategy to create complex polymer architectures. This involves attaching chains of poly(this compound) onto a pre-existing polymer backbone. For example, mixtures of hydrophilic and hydrophobic methacrylates have been grafted onto amylopectin (B1267705) to create new biocompatible materials. kpi.ua The grafting process can be initiated by redox systems, such as ceric ammonium (B1175870) nitrate. kpi.ua
Reactivity Ratios and Alfrey-Price Parameters in Copolymer Systems
The composition of a copolymer is determined by the relative reactivities of the monomers, which are quantified by the monomer reactivity ratios, r1 and r2. These ratios describe the preference of a growing polymer chain ending in one monomer to add the same monomer (r > 1), the other monomer (r < 1), or to add either monomer without preference (r ≈ 1).
The Fineman-Ross and Kelen-Tüdős methods are commonly used to determine these reactivity ratios from experimental data. researchgate.netekb.eg For example, in the copolymerization of styrene (B11656) (M1) and methyl methacrylate (M2), the reactivity ratios were found to be approximately r1 = 0.45 and r2 = 0.38, indicating a tendency for random incorporation of the monomers. researchgate.net
Below is a table with representative reactivity ratios for some methacrylate copolymer systems.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Method |
| Ethyl Methacrylate | Methacrylamide (B166291) | 0.197 | 0.230 | Fineman-Ross, Kelen-Tudos |
| Styrene | Methyl Methacrylate | 0.49 | 0.35 | Kelen-Tudos |
| N-(4-butoxycarbonylphenyl)maleimide | Methyl Methacrylate | 0.28 | 0.90 | Fineman-Ross, Kelen-Tudos |
This table presents data for illustrative purposes from various methacrylate systems to demonstrate the concept of reactivity ratios. researchgate.netekb.egresearchgate.net
Photopolymerization Kinetics and Curing Characteristics
Photopolymerization, or UV curing, is a rapid and energy-efficient method for polymerizing monomers like this compound. This process is widely used in coatings, adhesives, and 3D printing.
Analysis using Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-Differential Scanning Calorimetry (Photo-DSC) is a key analytical technique for studying the kinetics of photopolymerization. mdpi.comresearchgate.net It measures the heat flow from the sample as it is irradiated with UV light, which is directly proportional to the rate of polymerization. researchgate.net
By analyzing the exotherm, several kinetic parameters can be determined, including the rate of polymerization, the degree of conversion, and the induction time. researchgate.net The effect of variables such as UV light intensity, photoinitiator concentration, and temperature on the curing process can be systematically investigated. researchgate.netresearchgate.net
The data obtained from Photo-DSC can be used to model the curing kinetics. For instance, the Avrami equation can be applied to model the degree of curing as a function of time and intensity. mdpi.com A typical Photo-DSC analysis would provide data on how the polymerization rate changes over time, often showing a rapid increase to a peak rate followed by a decrease as the monomer is consumed and mobility becomes restricted. researchgate.net
The following table shows hypothetical but representative data that could be obtained from a Photo-DSC experiment on a methacrylate formulation.
| UV Intensity (mW/cm²) | Peak Exotherm Time (s) | Final Conversion (%) |
| 5 | 15 | 65 |
| 10 | 8 | 78 |
| 20 | 4 | 85 |
This table illustrates the typical trend of faster curing and higher conversion with increasing UV intensity.
Optimization of Light-Initiated Polymerization Conditions
The optimization of light-initiated polymerization is a critical step in tailoring the properties of materials derived from this compound. This process involves the careful selection of photoinitiator systems and the adjustment of reaction parameters to control the polymerization kinetics, including the rate of polymerization (Rp) and the final degree of conversion (DC).
A key factor in optimizing photopolymerization is the choice of the photoinitiator. Different photoinitiator systems exhibit varying efficiencies in generating the free radicals necessary to initiate the polymerization chain reaction. Type I photoinitiators, which undergo unimolecular bond cleavage upon irradiation to form radicals, and Type II photoinitiators, which undergo a bimolecular reaction with a co-initiator or synergist to generate radicals, are both utilized.
Studies on analogous methacrylate systems, such as 2-hydroxyethyl methacrylate (HEMA), provide significant insights. For instance, the efficacy of various photoinitiators like camphorquinone (B77051) (CQ), phenylbis(2,4,6-trimethylbenzoyl) phosphine (B1218219) oxide (BAPO), and 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) has been systematically evaluated. nih.govpocketdentistry.com Research has shown a significant interaction between the monomer type and the photoinitiator system, affecting both the maximum rate of polymerization (Rp,max) and the final degree of conversion. nih.govnih.gov In methacrylate systems, DMPA and BAPO have been shown to yield high polymerization rates. nih.govpocketdentistry.com For example, one study found that for a methacrylate monomer, the highest Rp,max was achieved with DMPA. nih.gov
The concentration of the photoinitiator is another crucial parameter. Generally, increasing the photoinitiator concentration leads to a higher rate of initiation and can result in a higher final conversion. mdpi.com However, excessively high concentrations can lead to a decrease in the maximum reaction rate, which is attributed to the limited diffusion of radicals in systems that rapidly increase in viscosity. mdpi.com The presence of oxygen can inhibit polymerization by quenching the excited state of the initiator or by reacting with the propagating radicals to form less reactive peroxyl radicals. mdpi.com Performing the polymerization under an inert atmosphere, such as argon, can mitigate this effect and lead to higher reaction rates. mdpi.com
The solvent environment also plays a role. The rate of polymerization for polar monomers like hydroxyalkyl methacrylates can be influenced by the dielectric constant and viscosity of the medium. researchgate.net For the polymerization of HEMA, it was observed that the rate of reaction generally increases in more polar solvents. researchgate.net
Interactive Table: Effect of Photoinitiator on Methacrylate Polymerization Kinetics
Polymer Network Formation and Crosslinking Density Control
The formation of a polymer network from this compound typically involves the inclusion of a crosslinking agent, a multifunctional monomer that can be copolymerized to form covalent bonds between linear polymer chains. This process results in a three-dimensional network structure, and controlling the density of these crosslinks is fundamental to tailoring the final properties of the material.
The concentration of the crosslinking agent is a primary determinant of the network's structure and properties. As the concentration of the crosslinker increases, the density of the resulting network is enhanced. nih.gov This generally leads to a more rigid structure with altered mechanical and physical properties. For instance, an increased crosslinker concentration has been shown to accelerate the formation of the polymer network, which can result in a lower percentage of unreacted monomers or soluble oligomers. nih.gov
The crosslinking density directly impacts the mechanical properties of the polymer network. A higher degree of crosslinking typically results in an increased compression modulus, making the material stiffer and more resistant to deformation. nih.gov Conversely, a lower degree of crosslinking can lead to a higher recovery of deformation after stress is removed. nih.gov Therefore, the ratio of monomer to crosslinker must be carefully selected based on the specific application requirements of the material. nih.gov
Beyond mechanical properties, crosslinking density significantly influences the swelling behavior and porosity of hydrogels formed from hydrophilic monomers like this compound. A higher crosslinking density creates a tighter network structure with smaller mesh sizes, which restricts the diffusion of water molecules into the polymer matrix. researchgate.net This results in a lower swelling capacity. researchgate.net The morphology of the polymer network, including the number and size of pores, is also a function of the crosslinker amount. nih.gov
The choice of crosslinking agent is also important. The chemical structure and chain length of the crosslinker can affect the final properties of the network. mdpi.com For example, using longer-chain crosslinking agents can increase the impact resistance of polymethyl methacrylate (PMMA) based materials compared to shorter-chain crosslinkers. mdpi.com Common crosslinking agents used with methacrylate monomers include ethylene (B1197577) glycol dimethacrylate (EGDMA) and triethylene glycol dimethacrylate (TEGDMA). nih.gov
Interactive Table: Influence of Crosslinker Concentration on Hydrogel Properties
Advanced Polymeric Materials and Composites Based on 2 Hydroxy 1 Methylethyl Methacrylate
Hydrogel Formulations and Responsive Swelling Behavior
Hydrogels are three-dimensional, water-swollen polymer networks formed from hydrophilic monomers. fourwaves.com Materials based on poly(2-hydroxy-1-methylethyl methacrylate) are of significant interest for biomedical applications due to their biocompatibility and the ability to retain large amounts of water, which mimics natural tissue. fourwaves.comnih.gov
The design of hydrophilic polymer networks from 2-hydroxy-1-methylethyl methacrylate (B99206) is governed by several key principles. The hydrophilicity of the resulting polymer is primarily imparted by the pendant hydroxyl (–OH) group on the monomer. nih.gov The formation of a stable, insoluble hydrogel network requires the covalent or physical cross-linking of polymer chains.
Key design strategies include:
Cross-linking Density : The extent of swelling and the mechanical properties of the hydrogel are inversely related to the cross-linking density. nih.gov Increasing the concentration of a cross-linking agent, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), creates a more tightly linked network with smaller mesh sizes, which restricts the uptake of water and results in a less swollen, mechanically stronger hydrogel. nih.govresearchgate.net
Copolymerization : The properties of the hydrogel can be finely tuned by copolymerizing this compound with other monomers. Incorporating more hydrophilic co-monomers enhances water absorption, while copolymerization with hydrophobic monomers, such as epoxy methacrylate, reduces the equilibrium water content. researchgate.net
Polymerization Method : Various polymerization techniques, including bulk, solution, and suspension polymerization, can be employed. researchgate.net Photopolymerization is particularly advantageous as it can be carried out rapidly at ambient temperatures, which is useful for encapsulating sensitive substances. researchgate.net
The ability to control the swelling ratio of hydrogels is critical for their function in biomedical applications like tissue engineering and drug delivery. nih.gov The swelling capacity is a significant property that influences nutrient transport, drug diffusion, and absorption of biological fluids. nih.gov
The swelling behavior is dictated by the balance between the thermodynamic affinity of the polymer network for water and the counteracting retractive forces of the cross-linked chains. This balance can be manipulated through:
Network Structure : As previously noted, a lower cross-link density results in a higher swelling capacity due to greater chain mobility and larger interstitial spaces for water molecules. nih.govnih.gov
Environmental Stimuli : The swelling of certain hydrogels can be made responsive to external signals such as pH or temperature. For example, incorporating ionizable monomers can make the hydrogel's swelling behavior pH-dependent; ionization of the groups leads to electrostatic repulsion and increased water uptake. nih.gov
Highly porous polymeric architectures can be fabricated by polymerizing a high internal phase emulsion (HIPE), creating a material known as a PolyHIPE. These materials are characterized by a high degree of interconnected porosity. The synthesis of PolyHIPEs using hydrophilic monomers like this compound typically involves an oil-in-water (o/w) HIPE, where the monomer resides in the continuous aqueous phase. researchgate.netnih.gov
The synthesis process involves:
Emulsion Formation : An aqueous phase containing the monomer (this compound), a cross-linker (e.g., N,N'-methylene bisacrylamide), a water-soluble initiator (e.g., ammonium (B1175870) persulfate), and a surfactant is prepared. An oil phase is then gradually added under homogenization to form a stable, high internal phase emulsion where the oil droplets constitute the dispersed phase. researchgate.net
Polymerization : The stable HIPE is then cured, typically by raising the temperature, to polymerize the monomer in the continuous phase around the oil droplets. researchgate.net
Purification : After polymerization, the resulting monolith is purified to remove the oil phase and any unreacted components, leaving behind a highly porous, interconnected polymer structure. researchgate.net
The resulting PolyHIPE hydrogels possess large void volumes and high surface areas, making them suitable for applications requiring high absorption capacity or as scaffolds for cell growth. researchgate.netrsc.org
Table 1: Example Formulation for Poly(HEMA-co-MBAA) PolyHIPE Membranes Data extracted from a study on HEMA-based PolyHIPEs, applicable by analogy to this compound. researchgate.net
| Component | Role | Amount (Sample B1) | Amount (Sample B2) | Amount (Sample B3) | Amount (Sample B4) |
| HEMA | Monomer | 1.80 g | 1.80 g | 1.80 g | 1.80 g |
| MBAA | Cross-linker | 0.20 g | 0.20 g | 0.20 g | 0.20 g |
| Pluronic F68 | Surfactant | 0.80 g | 1.00 g | 1.20 g | 1.40 g |
| APS | Initiator | 0.02 g | 0.02 g | 0.02 g | 0.02 g |
| Water | Aqueous Phase | 4.00 mL | 5.00 mL | 6.00 mL | 7.00 mL |
| Toluene | Oil Phase | 16.0 mL | 20.0 mL | 24.0 mL | 28.0 mL |
Polymer Nanocomposites Development
Polymer nanocomposites are formed by incorporating nano-sized fillers into a polymer matrix, leading to materials with enhanced properties compared to the neat polymer. mdpi.comresearchgate.net
In situ polymerization is a powerful technique for creating polymer-clay nanocomposites with a high degree of exfoliation or intercalation of the clay layers. For monomers like this compound, this can be achieved by polymerizing the monomer directly within the galleries of layered silicates such as montmorillonite (B579905) (MMT). cambridge.org
One approach involves modifying the clay to be compatible with the monomer and polymerization chemistry. For instance, in a study using HEMA, an initiator for atom transfer radical polymerization (ATRP) was chemically attached to a quaternary ammonium salt, which was then intercalated into the MMT layers through ion exchange. cambridge.org The polymerization of the monomer was then initiated from these immobilized sites, leading to the growth of polymer chains between the silicate (B1173343) layers. This method promotes the separation of the clay platelets and their dispersion throughout the polymer matrix. cambridge.org An alternative method is in situ bulk radical polymerization, where the monomer, initiator, and nano-clay are mixed, and polymerization is triggered, often thermally. mdpi.com
The introduction of nano-additives can significantly influence both the polymerization kinetics and the final properties of the resulting material. The nature of the interaction between the monomer/polymer and the nanoparticle surface is a key factor. mdpi.com
Effect on Polymerization Rate:
Nano-montmorillonite : The inclusion of organo-modified montmorillonite (OMMT) in the bulk polymerization of HEMA has been shown to cause a slight enhancement of the polymerization rate. This is attributed to noncovalent interactions, such as hydrogen bonding, between the monomer and the clay surface, which may favorably orient the monomer for polymerization. mdpi.com
Nano-silica : In contrast, the addition of nano-silica tends to retard the polymerization rate of HEMA. This effect becomes more pronounced as the concentration of nano-silica increases. The retardation is thought to result from the formation of strong hydrogen bonds between the hydroxyl groups on the silica (B1680970) surface and the monomer, which reduces the monomer's reactivity. mdpi.com
Effect on Material Performance:
Mechanical Properties : Nanocomposites generally exhibit improved mechanical properties. The addition of nanogels to a HEMA-containing dental resin led to significantly better mechanical performance under wet conditions. nih.gov
Thermal Properties : The incorporation of nanoparticles can improve the thermal stability of the polymer matrix. researchgate.net
Table 2: Influence of Nano-additives on the Polymerization of Hydroxyalkyl Methacrylates Based on findings from studies on HEMA, which are indicative of behavior with this compound. mdpi.com
| Nano-additive | Concentration (wt%) | Effect on Polymerization Rate | Probable Mechanism |
| Nano-montmorillonite | 1, 3, 5 | Slight enhancement | Favorable monomer orientation via noncovalent interactions |
| Nano-silica | 1, 3, 5 | Retardation | Strong hydrogen bonding between silica surface and monomer reduces reactivity |
Characterization of Intercalated and Exfoliated Nanocomposite Structures
The performance of polymer nanocomposites is critically dependent on the dispersion of the nanofiller within the polymer matrix. For layered silicates like montmorillonite (MMT), two primary morphologies are sought: intercalation and exfoliation. pagepressjournals.orgresearchgate.net Intercalation refers to the insertion of polymer chains into the gallery space between the silicate layers, leading to an ordered, multilayered structure with an expanded interlayer spacing. Exfoliation represents the complete delamination and dispersion of individual silicate layers within the polymer matrix. researchgate.net This exfoliated structure is often preferred as it maximizes the interfacial area between the polymer and the nanofiller, leading to significant property enhancements. scispace.com
The characterization of these nanostructures in composites based on poly(this compound) (PHEMA) is typically accomplished using X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM). pagepressjournals.orgmdpi.com
X-ray Diffraction (XRD) is a primary tool for probing the interlayer spacing of the silicate layers. mdpi.com By analyzing the position of the basal reflection peak (d-spacing) in the XRD pattern, researchers can determine the extent of polymer insertion into the clay galleries. For instance, in studies of PHEMA/organomodified montmorillonite (OMMT) nanocomposites, the XRD patterns show a shift of the diffraction peak to lower angles (2θ) compared to the pristine clay, indicating an increase in the interlayer spacing and confirming the formation of an intercalated structure. mdpi.comresearchgate.net The presence of the nano-clay has also been found to enhance the polymerization kinetics of HEMA. mdpi.com
Transmission Electron Microscopy (TEM) provides direct visual evidence of the nanocomposite morphology. pagepressjournals.org TEM images can distinguish between intercalated stacks (tactoids) and fully exfoliated individual layers dispersed throughout the polymer matrix. For many polymer/clay nanocomposites, a mixed morphology of both intercalated and exfoliated structures is often observed. pagepressjournals.org
The table below summarizes findings from the characterization of PHEMA-based nanocomposites.
| Nanofiller | Polymer Matrix | Characterization Method | Key Findings |
| Organomodified Montmorillonite (OMMT) | Poly(2-hydroxyethyl methacrylate) | X-ray Diffraction (XRD) | Shift in diffraction peak to lower angles, indicating increased interlayer spacing and an intercalated structure. mdpi.comresearchgate.net |
| Organomodified Montmorillonite (OMMT) | Poly(2-hydroxyethyl methacrylate) | Differential Scanning Calorimetry (DSC) | Inclusion of nano-montmorillonite resulted in a slight enhancement of the polymerization rate. mdpi.comresearchgate.net |
| Silylated Montmorillonite | Poly(methyl methacrylate) | XRD, SEM, TEM | Organomodification is an efficient method to obtain homogeneous dispersion of clay. XRD confirmed intercalated/exfoliated structures. pagepressjournals.org |
Advanced Coatings and Adhesives Research
The hydroxyl and methacrylate functionalities of this compound make it a valuable component in the formulation of advanced coatings and adhesives, where properties like viscosity, adhesion, and surface characteristics are paramount.
Formulation of High Solids Acrylic Coatings
In response to environmental regulations limiting the emission of volatile organic compounds (VOCs), the coatings industry has shifted towards high-solids formulations. researchgate.net High-solids acrylic coatings contain a greater percentage of resin and pigment and a lower percentage of solvent. A major challenge in this area is to achieve a low application viscosity without excessive use of solvents. researchgate.netgoogle.com
Research has focused on optimizing polymerization techniques and monomer compositions to balance high solid content with low viscosity. One approach involves using specific initiator systems and pressurized reaction conditions to control the molecular weight and polydispersity of the resulting acrylic polymer, which are key factors influencing viscosity. google.comgoogle.com
Below is a representative formulation for a high-solids hydroxy acrylic resin incorporating a hydroxy-containing acrylic monomer.
| Component | Function | Parts by Mass (Example) |
| Styrene (B11656) | Hard Monomer | 15 - 35 |
| Methyl Methacrylate | Hard Monomer | 7 - 16 |
| Butyl Acrylate (B77674) / Methacrylate | Soft Monomer | 3 - 10.5 |
| Hydroxy-containing acrylic monomer | Functional Monomer for Crosslinking | 12 - 23 |
| Acrylic Acid | Adhesion Promotion | 0.2 - 2 |
| Initiator (e.g., Peroxide) | Polymerization Initiator | 1.5 - 8 |
| Solvent (e.g., Xylene, Butyl Acetate) | Viscosity Control | 25 - 35 |
| Includes monomers like this compound (e.g., Rocryl 410) or its isomers. google.com |
Enhancement of Adhesion Properties in Resin Systems
The ability of a resin to adhere to a substrate is fundamental to its performance, particularly in dental restoratives and industrial adhesives. researchgate.net this compound and its close isomer 2-hydroxyethyl methacrylate (HEMA) are widely used hydrophilic monomers that significantly enhance adhesion, especially to polar substrates like demineralized dentin in dental applications. researchgate.netatamanchemicals.com
The primary mechanism for this enhancement is improved wettability and infiltration. The hydrophilic nature of the hydroxyl group allows the adhesive resin to spread more effectively over and penetrate into substrates, promoting micromechanical interlocking. researchgate.netnationalelfservice.net In dental adhesives, this monomer improves diffusion into the demineralized collagen fibril network of dentin. nationalelfservice.net
However, the concentration of the hydroxy-methacrylate monomer in the resin formulation is a critical factor that must be carefully balanced. While it improves adhesion, high concentrations can lead to increased water sorption and solubility of the cured resin over time. nih.govresearchgate.net This increased water uptake can lead to hydrolytic degradation of the adhesive interface. nationalelfservice.net Therefore, adhesive formulations are optimized to include just enough of the monomer to ensure adequate bonding without compromising the long-term stability of the polymer network. nih.govresearchgate.net
The following table details the effects of varying HEMA concentration on the properties of an experimental adhesive resin blend.
| HEMA Concentration (wt%) | Degree of Conversion (% Decrease vs. Control) | Water Sorption (µg/mm³) | Solubility (µg/mm³) | Ultimate Tensile Strength (MPa) |
| 0 (Control) | 0 | 38.4 (± 2.1) | 1.4 (± 0.4) | 48.6 (± 4.5) |
| 15 | Not specified | 65.3 (± 1.9) | 3.1 (± 0.3) | 45.1 (± 5.1) |
| 30 | 30% | 125.7 (± 8.5) | 6.5 (± 0.6) | 32.4 (± 6.7) |
| 50 | 61% | 275.1 (± 11.2) | 13.2 (± 1.1) | 18.2 (± 3.9) |
| (Data adapted from studies on the isomer HEMA, demonstrating the principle of concentration effects in adhesive resins) nih.govresearchgate.net |
Development of Lubricious Coatings for Medical Devices
Reducing friction between medical devices and body tissues is crucial for minimizing patient trauma and improving the ease of use for clinicians. polymerexpert.fr This has led to the development of lubricious coatings for devices such as catheters, guidewires, and stents. polymerexpert.fr These coatings are often based on hydrophilic polymers that become extremely slippery when hydrated.
Polymers based on this compound and its isomers are key components in these advanced medical coatings. google.comgoogle.com When polymerized, it forms a hydrogel, a crosslinked polymer network that can absorb significant amounts of water while remaining insoluble. atamanchemicals.com This high water content at the surface creates a low-friction interface. polymerexpert.fr
The formulation of these coatings often involves copolymerizing the hydroxy-methacrylate with other monomers, such as N-vinyl pyrrolidinone (NVP), to tailor the final properties like lubricity, durability, hydration rate, and biocompatibility. google.comgoogle.com The coating can be applied to the device surface via methods like dip-coating or spray-coating and then cured, often using UV light, to covalently bond it to the substrate. polymerexpert.frgoogle.com The resulting hydrophilic surface significantly reduces the frictional forces required to insert and manipulate the device within the body. polymerexpert.fr
| Medical Device Application | Key Coating Properties from Poly(this compound) |
| Catheters & Guidewires | Lubricity (low friction), Biocompatibility, Coating Durability polymerexpert.frgoogle.com |
| Contact Lenses | Hydrophilicity (moisture retention), Oxygen Permeability, Flexibility, Transparency researchgate.net |
| Intraocular Lenses | Biocompatibility, Optical Clarity researchgate.net |
| Surgical Implants | Biocompatibility, Controlled Release of Active Compounds nih.govnih.gov |
Biomedical Applications of 2 Hydroxy 1 Methylethyl Methacrylate Derived Polymers
Dental Materials Science and Restorative Dentistry
The use of HEMA-based polymers has significantly advanced the field of restorative dentistry, enhancing the longevity and performance of dental restorations.
Role in Dental Adhesives and Composite Resins
2-Hydroxy-1-methylethyl methacrylate (B99206) is a hydrophilic monomer frequently incorporated into dental adhesives and composite resins. pocketdentistry.comunair.ac.idmdpi.comnih.govresearchgate.netresearchgate.net Its primary function is to improve the wetting of the tooth structure, particularly dentin, which has a higher water content than enamel. abstractarchives.com This enhanced wettability allows the adhesive resin to penetrate the demineralized collagen network of the dentin more effectively, leading to improved micromechanical interlocking and a stronger bond. researchgate.net
HEMA's amphiphilic nature, being soluble in both water and organic solvents, helps to prevent phase separation between the hydrophobic and hydrophilic components of the adhesive, ensuring a stable and homogenous solution. mdpi.comabstractarchives.com In composite resins, the inclusion of HEMA can contribute to a more compatible interface between the resin matrix and the hydrophilic dental tissues.
However, the hydrophilicity of HEMA also presents challenges. It can lead to increased water sorption in the polymerized adhesive, which may compromise the mechanical properties and long-term stability of the bond. pocketdentistry.comabstractarchives.com Uncured HEMA can also diffuse through the dentinal tubules, which has raised concerns about its biocompatibility. unair.ac.idqmul.ac.uk
| Property of HEMA | Role in Dental Adhesives and Composite Resins |
| Hydrophilicity | Enhances wetting of dentin and enamel, promoting better adhesion. abstractarchives.com |
| Amphiphilicity | Acts as a co-solvent, preventing phase separation of adhesive components. mdpi.comabstractarchives.com |
| Water Sorption | Can lead to water uptake in the cured adhesive, potentially reducing mechanical properties over time. pocketdentistry.comabstractarchives.com |
Development of Novel Monomers as Alternatives to HEMA for Improved Performance
In response to the limitations of HEMA, researchers have been actively developing alternative monomers to enhance the performance and biocompatibility of dental adhesives. pocketdentistry.comqmul.ac.uknih.gov The primary goals of this research are to reduce water sorption, improve hydrolytic stability, and minimize the potential for adverse biological reactions. pocketdentistry.comqmul.ac.uk
Several classes of monomers are being investigated as potential replacements for HEMA. These include other methacrylates with different functional groups and (meth)acrylamides. pocketdentistry.comnih.gov For instance, tetrahydrofurfuryl methacrylate (THFM) has been explored as an alternative that may reduce the water uptake of the set cement. qmul.ac.uk Studies have also investigated the use of various dimethacrylates to replace HEMA in adhesive systems. pocketdentistry.com
Research has shown that some of these novel monomers can offer improved mechanical properties and higher reactivity compared to HEMA. pocketdentistry.com For example, certain polymerizable diols and (N-methyl)acrylamides have demonstrated significantly greater reactivity. pocketdentistry.com The development of these HEMA-free materials aims to create more durable and biocompatible dental restorations. nih.gov
| Alternative Monomer | Rationale for Development |
| Tetrahydrofurfuryl methacrylate (THFM) | To reduce water uptake in the set cement. qmul.ac.uk |
| Hydroxypropyl-methacrylate (HPM) | To improve biocompatibility. qmul.ac.uk |
| (Meth)acrylamides | To improve hydrolytic stability and dentin adhesion. pocketdentistry.com |
| Polymerizable diols | To achieve higher reactivity than HEMA. pocketdentistry.com |
Interfacial Bonding Mechanisms with Dentin and Enamel Substrates
The bonding of HEMA-containing adhesives to tooth structure is a complex process that involves both micromechanical and chemical interactions. On enamel, the adhesive primarily relies on the micromechanical interlocking created by etching the surface with an acid, which produces a porous, high-energy surface.
The bonding to dentin is more intricate due to its heterogeneous composition of hydroxyapatite, collagen, and water. HEMA's hydrophilic nature is crucial for achieving a strong bond to dentin. abstractarchives.com After acid etching, which removes the smear layer and demineralizes the superficial dentin, a collagen fibril network is exposed. HEMA, along with other resin monomers, can infiltrate this network, creating a hybrid layer upon polymerization. This hybrid layer is the primary mechanism for dentin bonding.
Saturation transfer difference NMR studies have been used to investigate the interaction between dental monomers like HEMA and collagen. dntb.gov.ua These studies help to elucidate the chemical interactions that contribute to the stability of the adhesive interface. The hydroxyl group of HEMA is thought to play a role in its interaction with the collagen fibrils.
Application in Resin-Modified Glass Ionomer Cements (RMGICs)
HEMA is a key component in the formulation of resin-modified glass ionomer cements (RMGICs). nih.govrde.ac These materials were developed to combine the advantages of traditional glass ionomer cements (GICs), such as fluoride release and chemical adhesion to tooth structure, with the improved mechanical properties and command set of resin composites. rde.ac
The addition of HEMA to the liquid component of a GIC introduces a polymerizable resin component. nih.gov This allows for a dual-setting mechanism: the traditional acid-base reaction of the GIC and the light-cured or self-cured polymerization of the methacrylate groups. nih.govpocketdentistry.com The inclusion of HEMA generally leads to higher early mechanical properties compared to conventional GICs. nih.gov
However, the presence of HEMA in RMGICs can also lead to increased water sorption and potential for hydrolysis and degradation over time, which may affect the long-term durability of the restoration. nih.gov Research has also focused on developing HEMA-free RMGICs to address concerns about the potential cytotoxicity of unreacted HEMA. nih.gov The presence of HEMA has also been shown to play a role in enhancing apatite formation within RMGICs. abstractarchives.comqmul.ac.uk
Controlled Drug Delivery Systems
Polymers based on 2-Hydroxy-1-methylethyl methacrylate, particularly poly(2-hydroxyethyl methacrylate) or p(HEMA), are extensively studied for their use in controlled drug delivery systems due to their favorable biocompatibility and tunable properties. dergipark.org.trbiointerfaceresearch.commdpi.com
Polymer Binders for Sustained and Targeted Pharmaceutical Release
p(HEMA) hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids without dissolving. dergipark.org.trmdpi.com This property makes them excellent candidates for encapsulating and releasing therapeutic agents in a controlled manner. The release of a drug from a p(HEMA) hydrogel is primarily governed by diffusion through the swollen polymer network. uq.edu.au
The release kinetics can be tailored by modifying the hydrogel's properties, such as the cross-linking density. dergipark.org.tr A higher cross-linking density results in a tighter network structure, which can slow down the release of the encapsulated drug. dergipark.org.tr This allows for the development of sustained-release formulations that can maintain a therapeutic drug concentration over an extended period. mdpi.com
p(HEMA)-based systems have been investigated for the delivery of a wide range of drugs, including antibiotics, anti-inflammatory agents, and hormones. dergipark.org.trmdpi.commdpi.com For instance, p(HEMA) hydrogel-based microneedles have been developed for the transdermal delivery of bioactive molecules. mdpi.comnih.gov The versatility of p(HEMA) also allows for its copolymerization with other monomers to create "smart" hydrogels that can release drugs in response to specific stimuli, such as changes in pH or temperature, enabling targeted drug delivery. nih.gov
| Drug Delivery Application | Role of p(HEMA) |
| Sustained Release | Forms a hydrogel matrix that controls drug diffusion, allowing for prolonged release. uq.edu.aumdpi.com |
| Targeted Release | Can be copolymerized to create stimuli-responsive hydrogels that release drugs at specific sites. nih.gov |
| Transdermal Delivery | Used to fabricate microneedles for the delivery of bioactives through the skin. mdpi.comnih.gov |
| Ophthalmic Delivery | Investigated as a component of contact lenses for ocular drug delivery. ksu.edu.sa |
Design of Degradable Copolymer Systems for Drug and Protein Release
The design of degradable copolymer systems based on HPMA is a sophisticated approach to achieving controlled and targeted release of therapeutic agents such as drugs and proteins. semanticscholar.orgmdpi.com A key strategy involves the covalent attachment of the active molecule to the water-soluble HPMA polymer backbone via a biodegradable spacer. mdpi.com This design ensures that the drug remains inactive and protected while in circulation, only to be released at the desired site of action.
The degradability of these systems is often engineered by incorporating enzymatically cleavable oligopeptide sequences as the spacers. nih.gov These spacers are designed to be stable in the bloodstream but are susceptible to cleavage by specific enzymes, such as cathepsins, which are often overexpressed in the lysosomal compartments of tumor cells. nih.govmdpi.com This enzyme-triggered release mechanism allows for tumor-specific drug activation, enhancing therapeutic efficacy while minimizing systemic toxicity. semanticscholar.org
Furthermore, researchers have developed backbone-degradable HPMA copolymers. These systems combine controlled radical polymerization techniques with "click" chemistry to introduce enzymatically degradable oligopeptide segments directly into the polymer backbone. nih.gov This design not only allows for drug release but also ensures that the polymer carrier itself can be broken down into smaller fragments that can be safely eliminated from the body through renal filtration, addressing concerns about long-term polymer accumulation. nih.gov
The rate of drug release can be finely tuned by modifying the structure of the spacer. semanticscholar.org For instance, the combination of oligopeptide spacers with self-immolative groups can lead to a two-step release process: an initial rate-controlling enzymatic cleavage followed by a rapid chemical decomposition of the self-immolative linker to release the unmodified drug. nih.gov This level of control is crucial for optimizing the pharmacokinetic profile of the delivered therapeutic.
Table 1: Design Strategies for Degradable HPMA Copolymer Systems
| Design Strategy | Mechanism of Degradation | Key Feature |
|---|---|---|
| Enzymatically Cleavable Spacers | Cleavage of oligopeptide linkers by specific enzymes (e.g., cathepsins). nih.gov | Site-specific drug release in environments with high enzymatic activity, such as tumors. semanticscholar.org |
| Backbone Degradable Copolymers | Enzymatic cleavage of oligopeptide segments integrated into the polymer backbone. nih.gov | Carrier degradation into small, excretable fragments, preventing long-term accumulation. nih.gov |
| Self-Immolative Spacers | A two-step process involving enzymatic cleavage followed by rapid chemical decomposition. nih.gov | Precise control over the release of the unmodified drug. nih.gov |
Polymeric Nanoparticles as Drug Carriers
HPMA-derived polymers are extensively used to formulate polymeric nanoparticles, which serve as effective carriers for delivering drugs to target tissues. mdpi.com These nanoparticles can be designed to encapsulate or covalently bind therapeutic agents, protecting them from premature degradation and improving their solubility. nih.gov
The formation of these nanoparticles is often driven by the self-assembly of amphiphilic HPMA copolymers. For example, conjugating a hydrophobic drug to a hydrophilic HPMA polymer can induce the self-assembly of the polymer-drug conjugate into nanoparticles in an aqueous environment. mdpi.com These nanoparticles typically consist of a hydrophobic core, where the drug is concentrated, and a hydrophilic outer shell composed of HPMA chains. mdpi.com This hydrophilic shell provides colloidal stability, reduces undesired interactions with proteins and cells, and prolongs the circulation time of the nanoparticles in the bloodstream. mdpi.com
The size of the nanoparticles, typically in the range of 15 to 20 nm, is a critical factor in their ability to accumulate in solid tumors through the enhanced permeability and retention (EPR) effect. nih.govmdpi.com This passive targeting mechanism relies on the leaky vasculature and impaired lymphatic drainage of tumor tissues, which allows nanoparticles to extravasate and be retained. mdpi.com
To further enhance targeting, HPMA-based nanoparticles can be functionalized with specific ligands, such as antibodies, peptides, or carbohydrates, that recognize and bind to receptors overexpressed on the surface of cancer cells. nih.gov This active targeting strategy promotes receptor-mediated endocytosis, leading to increased intracellular drug concentration and improved therapeutic outcomes. nih.gov
Stimuli-responsive nanoparticles have also been developed to trigger drug release in response to specific conditions within the tumor microenvironment, such as low pH or the presence of specific enzymes. nih.gov For instance, drugs can be attached to the polymer via pH-sensitive hydrazone bonds, which are stable at physiological pH but hydrolyze in the acidic environment of endosomes and lysosomes, leading to intracellular drug release. nih.govnih.gov
Ophthalmic Devices, Including Soft Contact Lenses
Polymers derived from methacrylate monomers, particularly poly(2-hydroxyethyl methacrylate) (PHEMA), a close analog of HPMA, have revolutionized the field of ophthalmic devices, most notably in the development of soft contact lenses. fupress.netui.ac.id The inherent properties of these materials, such as their excellent biocompatibility, optical transparency, and ability to form hydrogels, make them highly suitable for direct contact with the delicate tissues of the eye. fupress.netclspectrum.com
The hydrophilicity of these polymers allows them to absorb and retain significant amounts of water, forming a soft and flexible hydrogel that is comfortable for the wearer. ui.ac.id The water content is a crucial parameter that influences the oxygen permeability of the lens, which is essential for maintaining corneal health. researchgate.net By copolymerizing with other monomers, the equilibrium water content (EWC) and, consequently, the oxygen permeability can be tailored to meet specific requirements. researchgate.net
The biocompatibility of these polymers is a key factor in their success. fupress.net They are non-toxic and exhibit low protein adsorption, which helps to minimize the risk of adverse reactions and maintain clear vision. nih.gov However, protein deposition can still occur over time, and research continues to focus on modifying the surface properties of these materials to further improve their resistance to biofouling. researchgate.net
Beyond soft contact lenses, these polymers are also being explored for other ophthalmic applications, such as intraocular lenses and as platforms for ocular drug delivery. Their ability to be molded into precise shapes and their compatibility with various sterilization techniques make them versatile materials for a range of medical devices that come into contact with the eye. fupress.netrcophth.ac.uk
Table 2: Key Properties of Methacrylate-Derived Polymers for Ophthalmic Applications
| Property | Importance in Ophthalmic Devices |
|---|---|
| Biocompatibility | Minimizes irritation and adverse reactions with ocular tissues. fupress.netclspectrum.com |
| Hydrophilicity (Water Content) | Provides softness, flexibility, and comfort for the wearer. ui.ac.id |
| Oxygen Permeability | Allows for the necessary transport of oxygen to the cornea to maintain its health. researchgate.net |
| Optical Transparency | Ensures clear and unobstructed vision. researchgate.net |
| Mechanical Strength | Provides durability and ease of handling for the device. fupress.net |
Tissue Engineering Scaffolds and Cell Culture Substrates
HPMA-derived polymers are promising materials for the fabrication of scaffolds in tissue engineering and as substrates for 3D cell culture. researchgate.netspringernature.com These scaffolds are designed to provide a temporary, three-dimensional framework that mimics the native extracellular matrix (ECM), supporting cell attachment, proliferation, and differentiation to promote the regeneration of damaged tissues. google.comscielo.br
The ability of HPMA to form hydrogels is particularly advantageous for these applications. researchgate.net These hydrogels possess a high water content, similar to natural tissues, and their porous structure allows for the efficient transport of nutrients, oxygen, and waste products, which is essential for cell viability. scielo.br The mechanical properties of these hydrogels can be tuned to match those of the target tissue, which is crucial for proper cell function and tissue development. nih.gov
To enhance their biological activity, HPMA-based scaffolds can be modified with bioactive molecules, such as cell-adhesive peptides (e.g., RGD sequences) or growth factors. researchgate.netscielo.br These modifications promote specific cell interactions and can guide the process of tissue formation. scielo.br
Biodegradability is another important feature of these scaffolds. They are often designed to degrade over time as new tissue is formed, eventually being replaced by the body's own cells and ECM. researchgate.net The degradation rate can be controlled by incorporating hydrolytically or enzymatically degradable cross-linkers into the hydrogel network. researchgate.net
In addition to tissue engineering, HPMA-based hydrogels serve as excellent substrates for 3D cell culture. springernature.com These platforms provide a more physiologically relevant environment for studying cell behavior compared to traditional 2D cell culture on flat surfaces, which can be invaluable for drug screening and disease modeling. scielo.br
Integration in Biosensors and Other Medical Devices
The unique physicochemical properties of HPMA-derived polymers make them suitable for integration into biosensors and other medical devices. maastrichtuniversity.nlswri.org Their hydrophilicity and biocompatibility are particularly beneficial for applications that involve direct contact with biological fluids or tissues. nih.gov
In the context of biosensors, these polymers can be used to create a stable and biocompatible interface between the sensing element and the biological sample. mdpi.com This interface can help to prevent the non-specific adsorption of proteins and other biomolecules, which can interfere with the sensor's performance. nih.gov
Furthermore, the functional groups present in HPMA copolymers can be utilized for the covalent immobilization of biorecognition elements, such as enzymes, antibodies, or nucleic acids, onto the sensor surface. maastrichtuniversity.nl This controlled immobilization can improve the sensitivity, selectivity, and stability of the biosensor. maastrichtuniversity.nl
The versatility of these polymers also allows them to be incorporated into a variety of other medical devices. For example, they can be used as coatings for implants to improve their biocompatibility and reduce the risk of rejection. Their ability to form hydrogels also makes them suitable for use as wound dressings, providing a moist environment that promotes healing. researchgate.net
The ongoing development of smart polymers that can respond to changes in their environment (e.g., pH, temperature) opens up new possibilities for the use of HPMA-derived materials in advanced medical devices, such as those for on-demand drug delivery or real-time diagnostics. nih.govmdpi.com
Histological Embedding Media for Biological Samples
HPMA is a water-miscible resin that has found a valuable application as an embedding medium for the preparation of biological samples for microscopic examination, particularly in electron microscopy. nih.govnih.gov This technique offers several advantages over traditional embedding methods that require harsh dehydration steps with organic solvents. scienceservices.euemsdiasum.com
By avoiding the use of dehydrating agents like alcohol, HPMA embedding helps to better preserve the ultrastructure and biochemical activity of tissues. scienceservices.eu This is particularly important for cytochemical studies, where the goal is to localize enzymes and other molecules within the cell. nih.govnih.gov Aldehyde-fixed tissues embedded in HPMA have been shown to be reactive to a variety of enzymes and specific stains. scienceservices.eu
The process involves infiltrating the fixed tissue with an aqueous solution of HPMA monomer, which is then polymerized, typically using ultraviolet light or heat, to form a solid block. nih.govnih.gov These blocks are readily sectioned into ultrathin slices for viewing under an electron microscope. nih.gov
While HPMA embedding has been shown to be effective for a variety of tissues, including the pancreas, kidney, and muscle, some challenges remain. nih.govnih.gov For example, the preservation of tissues rich in glycogen, such as the liver, can be problematic due to potential extraction during the embedding process. nih.govnih.gov Nevertheless, HPMA remains a valuable tool for researchers seeking to study the fine structure and molecular composition of biological samples with high fidelity. nih.govplos.org
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) |
| Doxorubicin |
| Cathepsins |
| N,N-dimethylacrylamide |
| Methacryloxypropyltris(trimethylsiloxy)silane |
| Hyaluronic acid |
| Methacrylic acid |
| Glycol methacrylate |
| Butyl methacrylate |
| Methyl methacrylate |
| Benzoyl peroxide |
Degradation, Stability, and Biocompatibility Research of 2 Hydroxy 1 Methylethyl Methacrylate Polymers
Hydrolytic Degradation Mechanisms of Ester Linkages
The primary mechanism for the hydrolytic degradation of polymethacrylates, including poly(2-hydroxy-1-methylethyl methacrylate), is the cleavage of the ester linkages in the side chains. This reaction is influenced by environmental factors such as pH and the presence of enzymes.
The stability of the ester bonds in methacrylate (B99206) polymers is highly dependent on the pH of the surrounding aqueous environment. Both acidic and alkaline conditions can catalyze the hydrolysis of these bonds, although the mechanism and rates may differ. researchgate.net Generally, alkaline-mediated hydrolysis is more pronounced. researchgate.net Studies on hydrogels made from similar methacrylate esters, such as chondroitin (B13769445) sulfate (B86663) glycidyl (B131873) methacrylate (CSGMA), have demonstrated a clear pH-dependent degradation. For instance, CSGMA hydrogels with a specific degree of methacrylation (DM of 27.2%) took 49 days to dissolve at pH 7.0, but this time decreased to 25 days at pH 7.4 and just 7 days at pH 8.0, highlighting the acceleration of hydroxide-driven ester hydrolysis at higher pH levels. nih.gov
While the monomeric form of HEMA is known to undergo rapid hydrolysis in alkaline solutions, the corresponding polymer exhibits significantly higher stability. researchgate.net Research on a variety of polymethacrylates showed no observable degradation of the carboxyl ester groups after one year of storage in solutions with pH values of 7.4 (PBS), 1.0 (1 M HCl), and 10 (sodium carbonate buffer). mdpi.com This enhanced stability in the polymeric form is attributed to the steric shielding of the ester linkages within the polymer's three-dimensional structure. mdpi.com
Enzymatic activity can also play a significant role in the degradation of these polymers. Esterase enzymes, such as those found in the oral cavity or produced by microbes, can catalyze the cleavage of ester bonds. researchgate.netnih.gov For example, degradable pHEMA hydrogels have shown erosion and mass loss when exposed to lipase (B570770) solutions. researchgate.net The rate of enzymatic degradation can be influenced by the hydrophobicity of the polymer and the accessibility of the ester groups to the enzyme's active site. researchgate.net
The hydrolytic breakdown of the ester linkage in poly(this compound) is expected to yield two primary products: poly(methacrylic acid) and 1,2-propanediol (propylene glycol). This is analogous to the degradation of pHEMA, which has been studied more extensively.
A comprehensive in vitro study on the forced hydrolytic degradation of pHEMA-based materials confirmed the primary degradation products. nih.gov The process, accelerated using microwave heating at 120°C, resulted in the cleavage of the side chains to produce poly(methacrylic acid) (PMAA) and ethylene (B1197577) glycol (EG). nih.gov The identity of these products was confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques. nih.gov Similarly, other research has identified methacrylic acid (MAA) as the main degradation product from HEMA. researchgate.net
The following table summarizes the expected degradation products from the hydrolysis of poly(this compound).
| Polymer | Degradation Product 1 (Backbone) | Degradation Product 2 (Side-chain) |
| Poly(this compound) | Poly(methacrylic acid) | 1,2-Propanediol |
| Poly(2-hydroxyethyl methacrylate) (pHEMA) | Poly(methacrylic acid) | Ethylene Glycol nih.gov |
Several strategies have been developed to improve the resistance of methacrylate-based polymers to hydrolytic degradation. A primary approach involves modifying the chemical structure of the monomer or the polymer formulation.
One innovative strategy is to re-engineer the monomer to reposition, or "flip," the ester bond to a location external to the polymer backbone. nih.gov In conventional polymethacrylates, ester hydrolysis severs the side chain, but in some cross-linked systems, it can compromise the entire network structure. By designing monomers where the ester group is not integral to the main polymer chain after polymerization, hydrolysis results in the release of a small molecule (like an alcohol) while leaving the structural integrity of the polymer backbone intact. nih.gov
Another approach is to incorporate additives that counteract the degradation process. For polyesters like polylactic acid (PLA), which also degrades via ester hydrolysis, stabilizers such as aziridine (B145994) derivatives and acid scavengers (e.g., calcium hydrotalcite) (B1172525) have proven effective. mdpi.com The acid scavenger neutralizes acidic species that can catalyze hydrolysis, thereby slowing the degradation process. mdpi.com Similarly, incorporating sulfonic acid acrylic monomers into a polymer can enhance its hydrolytic stability. specialchem.com
Thermal Degradation Studies of Polymeric Systems
Thermal degradation involves the breakdown of a polymer at elevated temperatures. This process is typically studied by analyzing the mass loss of the material as a function of temperature and by identifying the volatile products released.
Thermogravimetric analysis (TGA) is a standard technique used to determine the thermal stability and decomposition profile of polymers. For poly(alkyl methacrylates), the general mechanism of thermal degradation involves random scission of the main chain, with the primary product often being the corresponding monomer due to a depolymerization or "unzipping" reaction. researchgate.net
Detailed studies on the thermal degradation of the analogous pHEMA show that its decomposition occurs in distinct stages. researchgate.netresearchgate.net One study observed a two-stage process, with the first stage involving the breakage of the HEMA side chain between 237-327°C and the second stage involving the decomposition of the remaining structure at 332-671°C. researchgate.net Another investigation found that the major product during thermal degradation up to 400°C is the HEMA monomer, alongside side products like a glutaric anhydride-type ring, an oxolane-type ring, and methacrylic acid. researchgate.net
The table below, based on data for Poly(methyl methacrylate) (PMMA), illustrates how decomposition temperatures can shift with the addition of stabilizing fillers.
| Material | T10 (°C) | T50 (°C) | T90 (°C) | Reference |
| Pure PMMA (recrystallized) | 291 | 345 | 387 | marquette.edu |
| PMMA + 3% CHM (composite) | 324 | 390 | 407 | marquette.edu |
| Tx represents the temperature at which x% mass loss is observed. Data from a study on PMMA/Copper Hydroxy Methacrylate (CHM) composites shows a significant increase in thermal stability with the additive. marquette.edu |
The decomposition profile can also be influenced by the atmosphere. For PMMA, degradation in nitrogen at heating rates above 3.7 °C/min shows two main steps in the ranges of 180–350°C and 350–400°C. acs.org
The activation energy (Ea) for thermal degradation is a key kinetic parameter that quantifies the energy barrier that must be overcome for decomposition to occur. A higher activation energy generally corresponds to greater thermal stability. Isoconversional methods, such as the Flynn–Wall–Ozawa (FWO) method, are commonly used to calculate Ea from TGA data obtained at multiple heating rates. marquette.edumdpi.com
For pHEMA, the activation energy for thermal degradation has been reported to be approximately 129.8 kJ/mol. researchgate.net
Studies on the closely related PMMA show that the activation energy is not constant but varies with the extent of conversion (α), reflecting the complexity of the degradation process. For pure PMMA degraded in a nitrogen atmosphere, the activation energy was found to start around 60 kJ/mol, increase to a maximum of about 190 kJ/mol at 30% conversion, and then decrease. acs.org The addition of fillers or the formation of nanocomposites can significantly increase the activation energy. For example, PMMA/clay nanocomposites showed Ea values that were 50 kJ/mol higher than neat PMMA. mdpi.com In another study, a PMMA composite exhibited Ea values over 30 kJ/mol higher than the pure polymer. marquette.edu
The following interactive table presents activation energy data for PMMA from a representative study.
| Material | Conversion (α) | Activation Energy (Ea) (kJ/mol) |
| Pure PMMA (commercial) | 0.1 - 0.55 | Decreases from 160 to 110 |
| Pure PMMA (commercial) | 0.55 - 0.9 | Increases from 110 to 180 |
| PMMA Composite (PMMA/CHM-3) | 0.5 - 0.9 | ~50 kJ/mol higher than pure PMMA |
| This data, derived from a study using the Flynn–Wall–Ozawa method, shows the complex relationship between conversion and activation energy, as well as the stabilizing effect of additives. marquette.edu |
Analysis of Volatile Products from Thermal Decomposition
The thermal degradation of poly(hydroxyalkyl methacrylates) is a critical area of study for understanding their stability at elevated temperatures. Research on poly(2-hydroxypropyl methacrylate) (poly(HPMA)), a polymer that includes the this compound isomer, provides significant insight into its decomposition behavior. researchgate.net
Thermogravimetric analysis (TGA) shows that the decomposition of poly(HPMA) begins at approximately 196°C, with the maximum rate of decomposition occurring at 275°C. researchgate.net This process is comparable to the degradation of the similar polymer, poly(2-hydroxyethyl methacrylate) (poly(HEMA)), which starts decomposing at 195°C. researchgate.net The degradation proceeds through a mechanism that involves both depolymerization back to the monomer and side-group reactions. researchgate.netresearchgate.net
Analysis of the degradation products collected at different temperature ranges reveals a variety of volatile compounds. The major products identified from the thermal decomposition of poly(HPMA) include the monomer itself (HPMA), methacrylic acid, 1,2-propandiol, and 2-propanal. researchgate.net Other detected compounds are 2-(2-propenyloxy)propyl methacrylate, 2-hydroxypropanal, and hydroxymethyl isopropyl ether. researchgate.net The formation of these products is attributed to specific chemical reactions, including depolymerization and ester decomposition. researchgate.netresearchgate.net
| Polymer Studied | Decomposition Temperature (Initial) | Major Volatile Products | Reference |
|---|---|---|---|
| Poly(2-hydroxypropyl methacrylate) (poly(HPMA)) | 196°C | HPMA monomer, Methacrylic acid, 1,2-propandiol, 2-propanal | researchgate.net |
| Poly(2-hydroxyethyl methacrylate) (poly(HEMA)) | 195°C | HEMA monomer, Methacrylic acid, Carbon dioxide | researchgate.net |
Environmental and In Vivo Stability of Polymeric Materials
The stability of polymeric materials in biological and environmental settings is crucial for their application in medical devices and other fields. Polymers based on this compound and its analogues are designed with varying degrees of stability depending on the intended use.
For instance, in the context of antifouling coatings for marine applications, (meth)acrylic copolymers are often designed to be hydrolysable. google.com In seawater, the polymer gradually hydrolyzes, causing the surface to erode in a controlled manner. This "self-polishing" effect helps to release biocides and prevent the settlement of marine organisms. google.com
Biocompatibility and Cellular Interaction Research
The biocompatibility of materials is frequently evaluated through in vitro cytotoxicity tests. The cytotoxicity of methacrylate-based polymers is often attributed to the leaching of residual monomers from incomplete polymerization. tandfonline.comtandfonline.comnih.gov
Studies on 2-hydroxyethyl methacrylate (HEMA), a closely related and widely studied monomer, show that it can induce cytotoxic effects in a concentration-dependent manner. In RAW264.7 macrophage cells, HEMA was found to significantly reduce cell viability at concentrations of 1 mM and higher. nih.gov Similarly, exposure of human lung epithelial cells (BEAS-2B) to HEMA resulted in reduced viability due to increased apoptosis and decreased cell proliferation. researchgate.net Research on human peripheral blood lymphocytes and A549 lung-tumor cells indicated that while HEMA concentrations up to 10 mM did not affect cell viability during a one-hour exposure, it did induce concentration-dependent DNA damage in lymphocytes. nih.gov
The polymer's composition also plays a significant role. Copolymers of HEMA and acrylic acid (AAc) were tested with corneal stromal and endothelial cells. nih.gov Materials with 0-10 vol.% AAc showed good cytocompatibility. nih.gov However, increasing the AAc content to 15-20 vol.% led to decreased viability and inhibited proliferation in both cell types. nih.gov Furthermore, pure poly(HEMA) surfaces have been shown to inhibit DNA synthesis and cell proliferation in IMR-90 human fibroblasts, whereas blends with poly(caprolactone) (PCL) did not, suggesting that surface hydrophilicity plays a key role. nih.gov
| Monomer/Polymer | Cell Type | Observed Effect | Reference |
|---|---|---|---|
| HEMA | RAW264.7 Macrophages | Concentration-dependent decrease in cell viability (significant at ≥1 mM). | nih.gov |
| HEMA | BEAS-2B Lung Epithelial Cells | Reduced viability, increased apoptosis, decreased proliferation. | researchgate.net |
| HEMA | Human Lymphocytes | Concentration-dependent DNA damage. | nih.gov |
| HEMA/AAc Copolymers | Rabbit Corneal Stromal and Endothelial Cells | Good cytocompatibility at 0-10% AAc; decreased viability at 15-20% AAc. | nih.gov |
| Poly(HEMA) | IMR-90 Human Fibroblasts | Inhibited DNA synthesis and cell proliferation. | nih.gov |
The cellular response to methacrylate monomers involves complex molecular pathways. A predominant theory suggests that the cytotoxicity is mediated by oxidative stress. tandfonline.comtandfonline.com Exposure to monomers like HEMA has been shown to increase the production of reactive oxygen species (ROS) and lead to the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant. tandfonline.comnih.govresearchgate.net
The depletion of GSH sensitizes cells to oxidative stress-induced apoptosis. tandfonline.com This process can trigger genotoxic effects, cell-cycle arrest, and programmed cell death. nih.govnih.gov Studies have shown that HEMA induces apoptosis in a concentration-dependent manner and can cause a delay at the G0/G1 checkpoint of the cell cycle. nih.gov In RAW264.7 macrophages, HEMA-induced apoptosis was linked to mitochondrial dysfunction and the activation of the intrinsic caspase pathway, specifically involving caspase-3 and caspase-9. nih.gov
However, the relationship is not always straightforward. Some research indicates that while HEMA depletes GSH and increases ROS, these effects alone may not fully account for the observed cell damage, suggesting other mechanisms are also at play. researchgate.netnih.gov The primary cellular defense strategy against methacrylate toxicity involves detoxification through the formation of adducts with radical scavengers like glutathione. tandfonline.comnih.gov
Polymers of this compound and its analogues are extensively researched for creating surfaces that resist biological fouling and bacterial colonization, which is critical for medical devices. nih.govnih.gov
One effective strategy is to modify poly(HEMA) surfaces to make them hydrophilic and protein-repellent. Grafting poly(oligoethylene glycol methyl ether acrylate) (poly(OEGA)) brushes onto a hydrogel surface has been shown to significantly decrease nonspecific protein adsorption and impart high cell repellency. nih.gov The antifouling performance of such brushes is also dependent on their thickness; poly(HEMA) brushes with a film thickness of approximately 20-30 nm exhibit excellent resistance to protein adsorption from undiluted human blood serum and plasma and also show very low bacterial adhesion. nih.gov
Another approach is to impart antibacterial properties through copolymerization. By copolymerizing HEMA with a monomer bearing thiazolium groups that can be quaternized, researchers have created cationic copolymers with potent antimicrobial activity. nih.govnih.govresearchgate.net These copolymers are effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 8 µg/mL for copolymers with higher cationic content. nih.govnih.gov The thermal stability of these copolymers generally increases with a higher HEMA content. nih.govresearchgate.net Blending fluorine-containing additives like dodecafluoroheptyl methacrylate (DFHM) can create amphiphilic surfaces with both fouling resistance and fouling release properties. researchgate.net
Immunological Responses and Sensitization Potential in Material Design
Acrylates and methacrylates are recognized as potential sensitizers, capable of causing Type IV delayed hypersensitivity reactions, also known as allergic contact dermatitis. researchgate.netmdpi.com This is a significant consideration in the design of medical and dental materials that come into prolonged contact with the body.
HEMA is identified as a common allergen among dental personnel. researchgate.net A retrospective study of patients undergoing patch testing for orthopedic and dental prostheses found a sensitization prevalence of 1.5% for 2-HEMA among 204 tested individuals. contactderm.org The clinical manifestations of acrylate (B77674) allergy can include rashes and eczema. mdpi.com
The risk of sensitization is not limited to patients; dental and beauty industry professionals are also at high risk due to occupational exposure. mdpi.com While solid, fully polymerized acrylics are generally considered harmless, residual monomers can pose a risk. mdpi.com
Conversely, some studies suggest that certain methacrylate polymers are immunologically inert. Research on finely pulverized methyl methacrylate (MMA) cultured with human peripheral blood mononuclear cells showed no induction of DNA synthesis, a marker of a significant immune response. nih.govactaorthop.org Although the particles did cause some inflammatory cell migration and adhesion, the material was considered essentially immunologically inert. nih.govactaorthop.org This highlights that the form of the material (monomer vs. polymer) and the specific biological context are critical in determining the immunological outcome.
Analytical Techniques and Characterization in 2 Hydroxy 1 Methylethyl Methacrylate Research
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for providing detailed information about the molecular structure and chemical bonding within 2-hydroxy-1-methylethyl methacrylate (B99206).
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of 2-hydroxy-1-methylethyl methacrylate. It provides detailed information about the connectivity of atoms and the stereochemistry of the molecule and its corresponding polymers. researchgate.net
¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, in a prepolymer containing 2-hydroxypropyl methacrylate (HPMA) units, the protons of the methacrylate group are identifiable by their characteristic chemical shifts. mdpi.com Research on related copolymers has shown that the signals for the methylene (B1212753) group protons (-CH₂O) and the hydroxyl proton (-OH) can be clearly distinguished and assigned. wikieducator.org
¹³C NMR Spectroscopy is used to probe the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for unambiguous structural confirmation. The carbonyl, olefinic, and aliphatic carbons of this compound can be readily identified. chemicalbook.comnih.gov In studies of poly(2-hydroxyethyl methacrylate), a related polymer, the methyl, methylene, and carbonyl carbon signals have been shown to be sensitive to the configurational sequences (tacticity) of the polymer chain. researchgate.net
2D NMR Spectroscopy , including techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provides further structural detail by revealing correlations between different nuclei.
COSY experiments identify protons that are spin-spin coupled, helping to establish the connectivity of proton networks within the molecule. researchgate.net
HSQC correlates directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra. researchgate.net
HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds), which is invaluable for piecing together the complete molecular structure, especially in complex polymers and copolymers. researchgate.netresearchgate.net
Interactive Data Table: Typical NMR Chemical Shifts for Methacrylate-based Structures
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |
| ¹H | Methacrylate C=CH₂ | 5.5 - 6.1 | mdpi.com |
| ¹H | Methacrylate -CH₃ | 1.9 | mdpi.com |
| ¹H | Methylene (-CH₂O-) | 3.5 - 4.8 | wikieducator.org |
| ¹H | Thiol (-SH) in related structures | 1.39 | researchgate.net |
| ¹³C | Carbonyl (C=O) | ~175 | researchgate.net |
| ¹³C | Olefinic (C=C) | 125 - 136 | wikieducator.org |
| ²⁹Si | POSS Cage in related structures | -67.10 | researchgate.net |
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. researchgate.net When a sample is irradiated with infrared light, specific functional groups absorb energy at characteristic frequencies, resulting in a unique spectral fingerprint.
For this compound and its polymers, FTIR is used to confirm the presence of key functional groups:
Hydroxyl (-OH) group: A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹. The broadness of this peak is indicative of hydrogen bonding. mdpi.com
Carbonyl (C=O) group: A strong, sharp absorption peak corresponding to the stretching vibration of the ester carbonyl group appears around 1700-1730 cm⁻¹. mdpi.com
Carbon-Carbon double bond (C=C): The stretching vibration of the methacrylate C=C bond is observed near 1638 cm⁻¹. mdpi.com The disappearance of this peak can be used to monitor the extent of polymerization.
C-O stretching: The stretching vibrations of the C-O bonds in the ester and alcohol functionalities typically appear in the 1000-1300 cm⁻¹ region. researchgate.net
FTIR is also employed to verify the successful synthesis of polymers and composites, for example, by confirming the formation of carbamate (B1207046) groups (~3362 cm⁻¹ for N-H stretch) when reacting with isocyanates. mdpi.comresearchgate.net
Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Reference |
| Hydroxyl (-OH) | Stretching, H-bonded | 3200 - 3600 | mdpi.com |
| Carbamate (N-H) | Stretching | ~3362 | mdpi.com |
| Carbonyl (C=O) | Stretching | 1700 - 1730 | mdpi.com |
| Alkene (C=C) | Stretching | ~1638 | mdpi.com |
| Alkene (=C-H) | Out-of-plane bend | ~814 | mdpi.com |
| C-O | Stretching | 1000 - 1300 | researchgate.net |
Thermal Analysis Techniques
Thermal analysis techniques are essential for characterizing the thermal properties of this compound and its polymers, providing critical data on thermal transitions, stability, and decomposition behavior.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. kinampark.com It is a cornerstone technique for studying thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm), as well as for investigating the kinetics of polymerization. mit.edunih.gov
Thermal Transitions: The glass transition temperature (Tg) is a critical property of amorphous or semi-crystalline polymers, representing the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state. mit.edu This is observed as a step-like change in the baseline of the DSC thermogram. kinampark.com For hydrogels based on related methacrylates, DSC has been used to study the relationship between water content and the glass transition temperature. nih.gov For example, the Tg of a polyacrylamide@PDMS hydrogel was found to be around 51 °C. rsc.org
Polymerization Kinetics: The exothermic heat released during the polymerization of this compound can be measured by DSC to study the reaction kinetics. mdpi.comresearchgate.net By conducting isothermal or non-isothermal scans, researchers can determine key kinetic parameters, such as the reaction rate, total enthalpy of polymerization (a typical value for a methacrylate double bond is ~54.9 kJ/mol), and the activation energy. researchgate.netscielo.br Photo-DSC, which uses a UV light source, is specifically used to study the curing kinetics of photopolymerization reactions. mdpi.com
Interactive Data Table: Thermal Properties of Methacrylate-Based Polymers from DSC
| Property | Description | Typical Value/Observation | Reference |
| Glass Transition (Tg) | Transition from glassy to rubbery state | ~51 °C (for a PAM@PDMS hydrogel) | rsc.org |
| Polymerization Enthalpy (ΔH) | Heat released during polymerization | ~54.9 kJ/mol (for methacrylate double bond) | researchgate.net |
| Polymerization Rate | Speed of the polymerization reaction | Can be enhanced or decreased by additives | researchgate.netmdpi.com |
| Curing Degree | Extent of polymerization in UV curing | 65-75% (for a specific photopolymer) | mdpi.com |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com It is the primary method for evaluating the thermal stability of materials and can also provide information about their composition. researchgate.net
Thermal Stability: The TGA curve shows the temperature ranges over which the material degrades. Key parameters obtained from TGA include the onset temperature of decomposition and the temperature of maximum weight loss (Tmax). researchgate.net Studies on poly(methyl methacrylate) (PMMA), a structurally similar polymer, show that its thermal degradation can occur in multiple stages. researchgate.net The thermal stability of polymers derived from this compound can be enhanced by the addition of fillers or comonomers, which is reflected as an increase in the decomposition temperature. marquette.edu
Compositional Analysis: TGA can be used to determine the composition of multi-component materials, such as polymer composites or hydrogels. nih.govmdpi.com For hydrogels, TGA can quantify the amount of bound and free water. nih.gov In composites, the residual mass at the end of the analysis in an inert atmosphere corresponds to the mass of the inorganic filler, allowing for compositional verification. mdpi.com
Interactive Data Table: TGA Findings for Methacrylate-Based Polymers
| Analysis Type | Finding | Observation | Reference |
| Thermal Stability | Decomposition Stages | Poly(methacrylates) can exhibit multiple degradation stages. | researchgate.netresearchgate.net |
| Thermal Stability | Effect of Additives | Addition of fillers like copper hydroxy methacrylate can increase T50 (temperature of 50% mass loss) by >30 °C. | marquette.edu |
| Compositional Analysis | Water Content in Hydrogels | TGA can differentiate and quantify different classes of water (hydration, interstitial, bulk). | nih.gov |
| Kinetic Analysis | Activation Energy (Ea) | Ea values for degradation can be calculated to compare the stability of different formulations. | marquette.edu |
Chromatographic Separations and Mass Spectrometry
Chromatographic techniques are used to separate the components of a mixture, while mass spectrometry identifies them based on their mass-to-charge ratio.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for analyzing volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for each separated component, allowing for their definitive identification. This technique can be used to analyze the purity of the this compound monomer and to identify any byproducts from its synthesis. nih.gov
Mass Spectrometry (MS) on its own provides the molecular weight of the compound and information about its fragmentation pattern upon ionization. This data serves as a fingerprint for identification. The NIST WebBook and other databases contain reference mass spectra for 2-hydroxyethyl methacrylate and 2-hydroxypropyl methacrylate, which are valuable for confirming the identity of these compounds in research. nist.govmzcloud.org
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing polymers. It separates polymer molecules based on their size (hydrodynamic volume) in solution. GPC is used to determine the molecular weight distribution (including the number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI) of polymers made from this compound. This information is critical as the mechanical and physical properties of a polymer are highly dependent on its molecular weight. mdpi.com
Microscopic and Imaging Techniques for Morphological Analysis
Microscopic techniques are essential for visualizing the surface and internal structures of materials derived from this compound. These methods provide critical insights into the morphology at the micro- and nanoscale, which dictates the material's physical and functional properties. The analysis is typically performed on polymers or copolymers of HPMA, rather than the liquid monomer itself.
Transmission Electron Microscopy (TEM) is used to investigate the internal structure of materials at very high resolution. In the study of HPMA-based polymers, TEM is particularly valuable for characterizing nanostructures like nanoparticles, micelles, and vesicles.
For instance, TEM has been used to visualize block copolymer nanoparticles prepared through polymerization-induced self-assembly (PISA) of HPMA. researchgate.netresearchgate.net These studies show that by varying reaction parameters, such as monomer concentration or the degree of polymerization, different morphologies like spheres, worms, or vesicles can be formed. researchgate.netresearchgate.net TEM images have confirmed the formation of vesicles with diameters in the nanometer range when the degree of polymerization of the PHPMA block is sufficiently high. researchgate.net This ability to control morphology is critical for applications like drug delivery, where the shape and size of the nanocarrier influence its behavior. nih.govmdpi.com
Scanning Electron Microscopy (SEM) provides detailed images of a sample's surface topography. For polymers and hydrogels based on HPMA, SEM is widely used to assess features like porosity, surface texture, and the distribution of components in a composite material.
SEM analysis of hydrogels made from HPMA copolymers has revealed porous networks with interconnected pores, a structure that is ideal for applications in tissue engineering as it facilitates cell seeding and nutrient transport. researchgate.net In studies of HPMA-based scaffolds for bone tissue engineering, SEM confirmed a morphology of mutually connected, anisotropic pores, with lengths up to 2 mm and thicknesses up to 400 μm. mdpi.com When combined with Energy Dispersive X-ray (EDX) analysis, SEM can also map the distribution of inorganic nanoparticles within the polymer matrix, confirming a homogeneous dispersion. mdpi.com The technique is also used to observe the surface of modified materials, for example, showing significantly less thrombus formation on polypropylene (B1209903) surfaces grafted with poly(2-hydroxyethyl methacrylate) compared to unmodified surfaces. researchgate.net
Table 2: Morphological Features of HPMA-based Materials Observed by SEM
| Material Type | Observed Feature | Significance | Reference |
|---|---|---|---|
| HPMA/DMAEM Hydrogel | Porous network, interconnected pores | High water absorption, ideal for tissue scaffolds | researchgate.net |
| PHEMA Hydrogel Scaffold | Mutually connected, anisotropic pores | Essential for cell invasion and vascularization | mdpi.com |
| PHEMA-grafted PP | Smooth surface, reduced clot attachment | Improved hemocompatibility | researchgate.net |
This table highlights various surface and internal features of HPMA-containing polymers as characterized by SEM analysis.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional profile of a surface. researchgate.net Beyond topography, it can also probe local mechanical properties like stiffness and adhesion. bruker-nano.jp
In HPMA copolymer research, AFM has been used to show that certain copolymers can self-assemble into fibrillar matrices with minimal lateral aggregation. nih.gov This level of structural detail is crucial for understanding how the polymer architecture influences the final material properties. AFM is a powerful tool for characterizing polymer surfaces at the nanoscale, providing not only surface morphology but also phase contrast between different components in polymer blends with high resolution. covalentmetrology.com For polymer films, AFM can quantify surface roughness and visualize nanostructures formed by phase separation in blends. covalentmetrology.comnih.gov For example, analysis of polymer blends can reveal height differences between phases on the order of tens of nanometers and quantify the surface coverage of each component. covalentmetrology.com
Diffraction Methods for Structural Analysis
X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal, including whether a material is crystalline or amorphous. dntb.gov.ua For polymers, XRD can reveal information about the packing of polymer chains and the presence of ordered domains.
While many methacrylate-based polymers like poly(2-hydroxyethyl methacrylate) (PHEMA) are generally amorphous, characterized by a broad halo in their XRD patterns, some HPMA copolymers have been shown to be crystalline. mdpi.com For example, a study on N-2-hydroxypropyl methacrylamide (B166291) (HPMA) conjugates showed sharp diffraction peaks, indicating a crystalline nature that was retained even after conjugation with other polymers. nih.govacs.org The XRD pattern for the HPMA copolymer exhibited distinct peaks at 2θ angles of 16.2°, 19.60°, and 21.10°, among others. nih.govacs.org In nanocomposites, XRD is used to determine the dispersion of layered silicates (clays) within the polymer matrix by measuring the change in the interlayer spacing (d-spacing), which indicates whether the structure is intercalated or exfoliated. mdpi.com
Table 3: Characteristic XRD Peaks for a Crystalline HPMA Copolymer
| 2θ Angle (°) | Significance |
|---|---|
| 16.20 | Indicates crystalline order |
| 19.60 | Indicates crystalline order |
| 21.10 | Indicates crystalline order |
| 22.86 | Indicates crystalline order |
| 26.32 | Indicates crystalline order |
Data sourced from studies on crystalline N-2-hydroxypropyl methacrylamide (HPMA) conjugates. nih.govacs.org
Rheological Studies of Monomers and Polymer Solutions
Rheology, the study of the flow of matter, is fundamental in characterizing both the HPMA monomer and the polymer solutions or resins derived from it. These studies provide critical data for processing, formulation, and application, such as in coatings, adhesives, and biomedical materials. chemicalbook.com
The viscosity of the monomer is a key parameter for handling and processing. For hydroxypropyl methacrylate (a mixture of isomers including this compound), the viscosity is influenced by temperature.
Interactive Table: Viscosity of Hydroxypropyl Methacrylate (HPMA) Monomer You can filter and sort this table.
| Temperature (°C) | Viscosity (mPa·s) | Source |
|---|---|---|
| 20 | 8.9 | jamorin.com |
For polymer solutions, rheological analysis reveals how the material behaves under different conditions, such as shear rate. In many applications, HPMA is not used as a simple homopolymer solution but is instead incorporated into more complex systems like prepolymer resins for UV-curing. The composition of these resins significantly impacts their viscosity.
A study on UV-curable polyurethane methacrylate (PUMA) prepolymers synthesized using HPMA demonstrates this relationship. The viscosity of the prepolymer resin was measured after dilution with a reactive diluent, isobornyl methacrylate (IBOMA), at a fixed mass ratio. The formulation was varied by changing the molar ratio of the core components: poly(propylene glycol) (PPG), isophorone (B1672270) diisocyanate (IPDI), and HPMA. The results showed a clear trend of increasing viscosity with higher proportions of IPDI and HPMA, which corresponds to a higher content of methacrylate groups and urethane (B1682113) linkages. nih.gov
Interactive Table: Viscosity of HPMA-based Prepolymer Resins This table shows the effect of formulation on the viscosity of UV-curable resins containing HPMA. You can sort by viscosity.
| Sample ID | Molar Ratio (PPG:IPDI:HPMA) | Viscosity (cp at 25°C) |
|---|---|---|
| S1 | 1:2:2 | 2700 |
| S2 | 1:2.5:3 | 3000 |
| S3 | 1:3:4 | 3100 |
Data sourced from a study on UV-cured co-networks, where the prepolymer was mixed with IBOMA diluent at a 2.5:1 mass ratio. nih.gov
The observed increase in viscosity is attributed to the greater number of functional groups available for intermolecular interactions, leading to a more resistant flow. nih.gov Such rheological data is vital for optimizing the formulation for specific application methods, such as coating or 3D printing, where precise flow characteristics are required. nih.govpbipolymer.com
Mechanical Testing and Material Performance Evaluation (e.g., Flexural Strength, Modulus of Elasticity)
The mechanical properties of materials derived from this compound are paramount to their performance and durability. Techniques such as tensile testing, three-point bending tests for flexural strength, and Dynamic Mechanical Analysis (DMA) are employed to quantify these characteristics. pbipolymer.comijpsi.org
Polymers based on HPMA are often designed for applications requiring specific mechanical performance, such as toughness, flexibility, and strength. polysciences.com The inclusion of the hydroxyl group in the monomer can improve adhesion and provide sites for cross-linking, which significantly influences the final mechanical properties of the cured polymer network. chemicalbook.comdow.com
Research into UV-cured materials based on HPMA-capped polyurethane and isobornyl methacrylate (IBOMA) provides insight into their mechanical performance. The properties of the cured films were evaluated, demonstrating the trade-offs that can be engineered by altering the chemical structure of the prepolymer. As the proportion of urethane and methacrylate groups in the prepolymer increased (from sample S1 to S3), the material became stiffer and stronger, but less flexible. nih.gov
Interactive Table: Mechanical Properties of UV-Cured HPMA-Based Polymer Films This table displays the mechanical properties of different formulations of a UV-cured polymer containing HPMA. You can sort the columns to compare properties.
| Sample ID | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|
| S1 | 24.3 | 10.2 | 162.5 |
| S2 | 34.6 | 12.1 | 115.4 |
| S3 | 43.1 | 14.5 | 88.4 |
Data from a study on polyurethane methacrylate prepolymers co-polymerized with IBOMA. nih.gov
The results show that Young's modulus and tensile strength increase with the structural changes from S1 to S3, while the elongation at break decreases. This illustrates a classic engineering trade-off between stiffness/strength and ductility. nih.gov
Flexural Strength and Modulus of Elasticity
Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique used to study the viscoelastic behavior of polymers, measuring properties like the storage modulus (E'), which represents the elastic portion, and the loss modulus (E''), which represents the viscous portion. youtube.comtainstruments.com It is particularly useful for determining the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more rubbery state. pbipolymer.comnih.gov This transition is accompanied by a significant change in mechanical properties. For example, DMA analysis of PMMA has identified a glass transition temperature of 144.53°C. nih.gov For polymers derived from HPMA, DMA can characterize how stiffness and damping properties change with temperature, providing crucial information for selecting materials for applications that experience varying thermal conditions. pbipolymer.com
The molecular architecture of the polymer also has a profound impact on mechanical performance. A systematic study on polymer-glass hybrids made from methacrylate copolymers found that increasing the molecular weight of linear polymers led to a decrease in yield strength and Young's modulus. acs.org A hybrid made from a 9 kDa linear copolymer had a yield strength of 21 MPa, which dropped to 4 MPa for a hybrid made from an 87 kDa linear copolymer. acs.org This highlights that controlling polymer architecture is a critical aspect of material design and performance evaluation. acs.org
Future Research Directions and Emerging Trends in 2 Hydroxy 1 Methylethyl Methacrylate Science
Development of Novel Biodegradable and Bioreabsorbable Polymeric Systems
While conventional PHEMA is known for its excellent biostability, a significant area of research is dedicated to rendering it biodegradable for applications such as tissue engineering scaffolds and temporary medical implants, where eventual absorption by the body is required. The primary strategy involves introducing hydrolytically or enzymatically labile linkages into the polymer network.
One successful approach is the copolymerization of 2-hydroxyethyl methacrylate (B99206) (HEMA) with monomers that create degradable bonds in the polymer backbone. For instance, copolymerization with cyclic ketene (B1206846) acetals introduces ester linkages that are susceptible to hydrolysis. Current time information in OM.acs.org Another method involves the use of degradable crosslinking agents. By replacing conventional, stable crosslinkers with molecules that can be cleaved, the entire hydrogel network can be designed to break down over time. Poly(β-amino esters) (PBAE) and oligomeric blocks of polycaprolactone (B3415563) (PCL) have been effectively used as degradable crosslinkers. bohrium.comrsc.orgacs.orgacs.org These crosslinkers contain ester bonds that are susceptible to both hydrolytic and enzymatic degradation, allowing the hydrogel to erode under physiological conditions. acs.org
Research has also focused on creating composite or hybrid scaffolds by combining PHEMA with natural biodegradable polymers like gelatin and alginate. bohrium.comnih.gov These natural components not only impart biodegradability but also enhance the biological activity of the scaffold, promoting better cell interaction. For example, 3D scaffolds combining PHEMA, gelatin, and PBAE crosslinkers have been developed to mimic the native bone extracellular matrix. bohrium.comacs.org The degradation rate of these materials can be tuned by adjusting the composition and molecular weight of the degradable crosslinker. acs.org Furthermore, studies have demonstrated that incorporating monomers with protected thiol groups into the HEMA backbone can create hydrogels with controlled degradation profiles, confirmed through both in vitro and in vivo experiments. techconnect.org
The table below summarizes various approaches to developing biodegradable PHEMA-based systems.
| Strategy | Key Components | Degradation Mechanism | Application Example |
| Copolymerization | HEMA, Cyclic Ketene Acetal | Hydrolysis of ester linkages in the polymer backbone Current time information in OM. | Drug delivery systems acs.org |
| Copolymerization | HEMA, Acrylic Acid | Microbial degradation semanticscholar.org | Macroporous hydrogels semanticscholar.org |
| Degradable Crosslinker | HEMA, Poly(β-amino esters) (PBAE) | Hydrolysis of ester bonds in crosslinks bohrium.comacs.org | Bone tissue engineering scaffolds bohrium.comacs.org |
| Degradable Crosslinker | HEMA, Polycaprolactone (PCL) | Hydrolytic and enzymatic cleavage of ester bonds acs.org | Tissue engineering constructs acs.org |
| Hybrid Material | HEMA, Gelatin, Alginate, Graphene Oxide | Enzymatic and hydrolytic degradation of natural polymers nih.gov | Scaffolding and drug delivery nih.gov |
| Thiol-based Crosslinking | HEMA, 2-(acetylthio)ethyl methacrylate | Cleavage of disulfide bonds under reducing conditions techconnect.org | Tissue engineering scaffolds techconnect.org |
These strategies are paving the way for a new generation of PHEMA-based materials that combine the polymer's favorable biocompatibility and mechanical properties with the crucial feature of controlled degradation for advanced regenerative medicine.
Advanced Functionalization for Smart and Responsive Materials
The inherent chemical structure of 2-Hydroxy-1-methylethyl methacrylate, particularly its pendant hydroxyl group, provides a versatile platform for advanced functionalization, enabling the creation of "smart" or "stimuli-responsive" materials. These materials can undergo significant changes in their physical or chemical properties in response to specific external triggers such as pH, temperature, or redox potential.
pH-Responsive Systems: The development of pH-sensitive PHEMA-based materials is typically achieved by copolymerizing HEMA with monomers containing ionizable acidic or basic functional groups. For example, incorporating methacrylic acid or using carboxylic acid-functionalized crosslinkers introduces carboxyl groups into the hydrogel network. acs.orgnih.gov In response to changes in pH, these groups can become ionized (deprotonated), leading to electrostatic repulsion within the network. This repulsion causes a significant increase in the hydrogel's swelling, allowing for the controlled release of entrapped molecules. This mechanism is particularly useful for designing drug delivery systems that target specific pH environments in the body, such as the acidic microenvironment of tumors. semanticscholar.org Similarly, copolymerization with basic monomers like N,N-dimethylaminoethyl methacrylate can create materials that respond to acidic conditions.
Temperature-Responsive Systems: Thermoresponsive behavior is another key area of functionalization. PHEMA itself can exhibit temperature-dependent solubility, but this is often enhanced and tuned by copolymerization with other monomers. Current time information in OM.bohrium.com A common strategy is to copolymerize HEMA with N-isopropyl acrylamide (B121943) (NIPAM), a well-known thermoresponsive monomer. semanticscholar.org The resulting copolymers often exhibit a Lower Critical Solution Temperature (LCST), meaning they are soluble in water below a certain temperature but become insoluble and collapse or shrink as the temperature is raised above the LCST. This transition is reversible and can be precisely controlled by adjusting the ratio of the comonomers, making these materials suitable for applications in cell sheet engineering and on-demand drug delivery. acs.orgsemanticscholar.org
Redox-Responsive Systems: Redox-responsive hydrogels can be fabricated by incorporating disulfide bonds into the polymer structure, often within the crosslinker. acs.orgnih.gov These disulfide linkages are stable in typical physiological environments but can be cleaved in the presence of reducing agents like glutathione (B108866), which is found at significantly higher concentrations inside cells compared to the extracellular space. This property allows for the design of materials that are stable after administration but degrade and release their payload upon internalization by cells, offering a targeted drug delivery strategy. acs.org
The table below summarizes key functionalization strategies for creating responsive PHEMA materials.
| Stimulus | Functionalization Strategy | Mechanism of Response | Potential Application |
| pH | Copolymerization with acidic/basic monomers (e.g., methacrylic acid) techconnect.orgsemanticscholar.org | Ionization of functional groups leads to changes in electrostatic repulsion and swelling. | Targeted drug delivery to specific pH environments (e.g., tumors, GI tract). semanticscholar.org |
| pH / Redox | Use of carboxylic acid- and disulfide-functionalized crosslinkers acs.orgnih.gov | pH-dependent swelling and cleavage of disulfide bonds in a reducing environment. | Controlled release matrices for drugs and dyes. acs.orgnih.gov |
| Temperature | Copolymerization with thermoresponsive monomers (e.g., NIPAM) semanticscholar.org | Reversible phase transition (LCST) leading to swelling/shrinking changes. | Cell sheet engineering, on-demand drug delivery. acs.orgsemanticscholar.org |
| Temperature | Homopolymers and copolymers of HEMA Current time information in OM.bohrium.com | Soluble-insoluble transitions (LCST/UCST) in aqueous solutions. | Smart coatings, sensors. Current time information in OM. |
| Biological | Surface grafting of anti-fouling polymers (e.g., MPC) acs.org | Formation of a hydration layer that resists protein and bacterial adsorption. | Improving biocompatibility of medical implants and devices. acs.org |
These advanced functionalization approaches transform PHEMA from a passive biomaterial into an active component of sophisticated medical devices and therapeutic systems, capable of interacting with and responding to its environment in a controlled manner.
Computational Modeling and Simulation of Polymerization Processes and Material Behavior
Computational modeling and simulation have become indispensable tools for accelerating the design and understanding of PHEMA-based materials, offering insights that complement and guide experimental research. These methods operate at various scales, from the quantum mechanical level to predict reaction kinetics to the atomistic and molecular level to simulate polymer structure and properties.
Modeling Polymerization Kinetics: At the most fundamental level, quantum mechanical methods like Density Functional Theory (DFT) are employed to investigate the kinetics of HEMA polymerization. rsc.org DFT calculations can elucidate the influence of different factors, such as the solvent, on the reactivity of the monomer. For example, studies have shown that solvents capable of forming hydrogen bonds with the HEMA monomer can decrease its reactivity during copolymerization. rsc.org Beyond quantum mechanics, kinetic models that incorporate both chemical reaction mechanisms and diffusion-controlled phenomena are developed to simulate the bulk polymerization of HEMA. These models can accurately predict the polymerization rate across the entire range of monomer conversion and are valuable for optimizing industrial polymerization processes and understanding the effect of additives, such as nanoparticles. nih.gov
Simulating Material Structure and Properties: Molecular Dynamics (MD) is the most prominent simulation technique used to study the structure and behavior of PHEMA and its copolymers. Current time information in OM.acs.orgsemanticscholar.org MD simulations provide a detailed, atomistic view of polymer chains and their interactions. This approach is particularly powerful for studying hydrogels, where it can be used to:
Investigate Water Interactions: A key application is understanding how water molecules interact with the hydrogel matrix. Simulations can identify specific hydrogen bonding sites, differentiate between water that is tightly bound to the polymer and "free" water within the pores, and predict the formation of diffusion channels that are critical for nutrient and drug transport. Current time information in OM.acs.orgacs.org
Predict Mechanical Properties: By simulating the response of the polymer network to applied stress or strain, MD can be used to calculate important mechanical properties like the elastic modulus. bohrium.comsemanticscholar.org This allows researchers to predict how changes in polymer composition, such as water content or comonomer sequence, will affect the material's stiffness and durability. semanticscholar.org
Probe Surface Behavior: All-atom MD simulations are also used to study the surface properties of PHEMA materials, predicting characteristics like surface tension and revealing how polymer chains orient themselves at an interface. mdpi.com
The table below highlights the application of different computational methods in the study of PHEMA.
| Computational Method | Area of Investigation | Key Insights Provided |
| Density Functional Theory (DFT) | Polymerization Kinetics | Calculation of reaction rate constants; prediction of monomer reactivity; understanding solvent effects on reactivity. rsc.org |
| Kinetic Modeling | Bulk Polymerization | Simulation of polymerization rate vs. time; prediction of final monomer conversion; effect of temperature and additives. nih.gov |
| Molecular Dynamics (MD) | Hydrogel Structure & Dynamics | Conformation of polymer chains; rigidity/flexibility of side chains; effect of copolymer sequence (random vs. block). Current time information in OM.semanticscholar.org |
| Molecular Dynamics (MD) | Polymer-Water Interactions | Location of hydrogen bonds; state of water (bound vs. free); water diffusion coefficients; formation of transport channels. Current time information in OM.acs.orgacs.org |
| Molecular Dynamics (MD) | Mechanical Behavior | Stress-strain analysis; calculation of elastic moduli; effect of water content on mechanical response. bohrium.comsemanticscholar.org |
By providing a virtual laboratory, these computational approaches reduce the need for extensive trial-and-error experiments, enabling a more rational and efficient design of novel PHEMA-based materials with precisely tailored properties. techconnect.org
Integration with Additive Manufacturing (3D Printing) Technologies
The integration of this compound-based materials with additive manufacturing, or 3D printing, has opened up new frontiers in fabricating complex, patient-specific biomedical devices and tissue engineering scaffolds. HEMA is particularly well-suited for vat polymerization techniques, such as Stereolithography (SLA) and Digital Light Processing (DLP), due to its ability to be formulated into a liquid photopolymer resin that solidifies upon exposure to UV light. bohrium.comsemanticscholar.orgmdpi.comrsc.org
Vat Polymerization and Resin Formulation: In these processes, a 3D model is built layer-by-layer from a vat of liquid resin. HEMA often serves as the base monomer or as a reactive diluent to control the viscosity of the formulation. rsc.org A typical HEMA-based resin for 3D printing includes a crosslinking agent, such as ethylene (B1197577) glycol dimethacrylate (EGDMA) or polyethylene (B3416737) glycol diacrylate (PEGDA), to form a stable polymer network, and a photoinitiator that generates free radicals upon light exposure to start the polymerization. bohrium.comsemanticscholar.org By carefully adjusting the composition of the resin—for instance, by varying the concentration of PEGDA—researchers can significantly tune the mechanical properties of the final printed object, enhancing its Young's modulus and compressive strength. semanticscholar.org
High-Resolution and Advanced Printing Techniques:
Two-Photon Polymerization (2PP): For applications requiring exceptionally fine detail, 2PP has emerged as a powerful tool. This technique uses a focused laser to induce polymerization in a tiny, three-dimensional volume (a voxel). tandfonline.comscirp.org It allows for the fabrication of scaffolds with micro- and nanoscale features, which is critical for mimicking the intricate architecture of the natural extracellular matrix (ECM) to guide cell behavior. nih.govtechconnect.orgripublication.com
Direct Ink Writing (DIW): HEMA-based hydrogels can also be formulated as inks for extrusion-based 3D printing methods like DIW. This technique allows for the direct fabrication of 3D microperiodic scaffolds by depositing the hydrogel ink in a layer-by-layer fashion. Current time information in OM.
Hydrogel Infusion Additive Manufacturing (HIAM): A novel approach involves using a 3D-printed HEMA-based hydrogel as a sacrificial template. In HIAM, the printed hydrogel scaffold is infused with a secondary material precursor, such as a metal salt solution. The hydrogel is then removed, leaving behind a complex, micro-architected structure made of the secondary material. acs.org
The table below summarizes the integration of HEMA with various 3D printing technologies.
| 3D Printing Technology | Resin Components | Key Features | Application Examples |
| Stereolithography (SLA) / Digital Light Processing (DLP) | HEMA, PEGDMA/EGDMA, Photoinitiator bohrium.comsemanticscholar.org | High speed; fabrication of macro- to micro-scale objects. | Patient-specific implants, drug delivery devices, tissue scaffolds. bohrium.comrsc.org |
| Two-Photon Polymerization (2PP) | HEMA-based bioinks, Photoinitiator | Ultra-high resolution (sub-micron); fabrication of nanoscale features. tandfonline.comscirp.org | Scaffolds mimicking subcellular structures, microfluidic devices. nih.govtechconnect.org |
| Direct Ink Writing (DIW) | HEMA hydrogel ink | Extrusion-based; allows for printing of viscous hydrogel materials. | Microperiodic scaffolds for cell culture studies. Current time information in OM. |
| Hydrogel Infusion (HIAM) | HEMA, PEGDA (as template) | Indirect fabrication; enables creation of metallic or ceramic micro-architectures. acs.org | Advanced metallic micromaterials, biomedical components. acs.org |
The synergy between HEMA-based photopolymers and additive manufacturing is enabling the rapid prototyping and production of functional materials and devices with a level of complexity and customization that was previously unattainable.
Strategies for Enhancing Long-Term Clinical Performance and Durability of Materials
For many biomedical applications, such as permanent implants, dental restorations, and contact lenses, the long-term stability and durability of PHEMA-based materials are paramount. While PHEMA is valued for its biocompatibility, its performance can degrade over time due to mechanical failure, biofouling, and in vivo degradation or calcification. Consequently, significant research efforts are focused on strategies to enhance its long-term clinical performance.
Improving Mechanical Durability and Fatigue Resistance: A primary challenge for PHEMA hydrogels is their relatively low mechanical strength, which can lead to material failure under physiological loading. Copolymerization is a key strategy to address this. For instance, copolymerizing HEMA with methyl methacrylate (MMA) can increase mechanical stability for load-bearing applications like nerve guidance conduits. acs.org A particularly effective approach involves copolymerizing HEMA with monomers like maleic acid (MA), which introduces strong, reversible hydrogen bonds within the polymer network. This modification has been shown to dramatically improve the material's toughness, compliance, anti-fatigue properties, and self-recovery capabilities, making it a promising candidate for soft tissue implants like breast prostheses. acs.org In dentistry, where wear and fatigue are major concerns, modifying HEMA to acetylated HEMA (Ac-HEMA) is being explored to enhance mechanical strength and reduce microleakage in restorative materials. tandfonline.com
Enhancing Biostability and Reducing Biofouling: The long-term biocompatibility of an implanted material is often dictated by its surface interactions with biological molecules and cells. Unmodified PHEMA surfaces can be susceptible to protein adsorption and subsequent bacterial adhesion (biofouling), which can trigger inflammatory responses and lead to device failure. bohrium.com Surface modification is the principal strategy to combat these issues:
Anti-Fouling Coatings: Grafting zwitterionic polymers, such as poly(2-methacryloyloxyethyl phosphorylcholine) (MPC), onto PHEMA surfaces creates a tightly bound hydration layer that effectively repels proteins and cells. mdpi.com This biomimetic approach significantly improves hemocompatibility and reduces the risk of fouling on blood-contacting devices.
Surface Chemistry Alteration: Techniques like surface fluorination can create a stable, hydrophobic layer on the PHEMA hydrogel, which has been shown to significantly decrease protein and bacterial adhesion without inducing cytotoxicity. bohrium.com Plasma treatments are also used to alter surface chemistry to improve wettability and control cellular interactions. nih.gov
Controlling Degradation and Preventing Calcification: While pure PHEMA is generally considered non-degradable, long-term implants have shown susceptibility to calcification, where calcium phosphate (B84403) deposits form on the material surface. acs.orgacs.org This can alter the material's properties and lead to clinical complications. Copolymerization strategies that enhance toughness and control water content can mitigate these effects. For applications requiring biodegradability, the focus is on controlled degradation pathways that produce biocompatible, easily cleared byproducts. Using degradable crosslinkers and designing star-shaped polymer architectures helps ensure that the degradation products are of low molecular weight, facilitating their removal from the body and minimizing the potential for adverse reactions. acs.orgsemanticscholar.org
The table below outlines key challenges to long-term performance and the corresponding enhancement strategies.
| Challenge | Consequence | Enhancement Strategy | Mechanism of Improvement |
| Low Mechanical Strength & Fatigue | Material fracture, device collapse acs.org | Copolymerization with monomers like maleic acid acs.org | Introduces strong, reversible hydrogen bonds, increasing toughness and fatigue resistance. |
| Surface Biofouling | Protein/bacterial adhesion, inflammation bohrium.com | Surface grafting of anti-fouling polymers (e.g., MPC) mdpi.com | Creates a hydration layer that physically and energetically resists adsorption. |
| Surface Biofouling | Protein/bacterial adhesion, inflammation bohrium.com | Surface fluorination bohrium.com | Creates a low-energy, hydrophobic surface that reduces adhesion. |
| In Vivo Calcification | Hardening of material, loss of function acs.orgacs.org | Copolymerization (e.g., with MMA) to modify surface and bulk properties acs.org | Alters surface charge and water interaction to discourage mineral deposition. |
| Uncontrolled Degradation | Generation of harmful byproducts, inflammation Current time information in OM. | Use of biodegradable crosslinkers and star-shaped polymers acs.orgsemanticscholar.org | Ensures controlled breakdown into low molecular weight, biocompatible products. |
By employing these advanced material design strategies, researchers are working to ensure that PHEMA-based devices can function safely and effectively for extended periods in the demanding environment of the human body.
Sustainable Synthesis and Polymerization Approaches for Environmental Impact Reduction
Bio-based Monomer Synthesis: The conventional synthesis of methacrylates relies on petrochemical feedstocks such as acetone, hydrogen cyanide, and isobutylene, which have significant environmental and safety drawbacks. techconnect.org A major trend in sustainable chemistry is the development of bio-based routes to produce methacrylic acid (MAA), the precursor to HEMA and other methacrylate esters. Promising strategies involve a hybrid approach combining biotechnology and catalysis:
Fermentation of Sugars: Glucose, derived from biomass, can be fermented by engineered microorganisms to produce chemical intermediates like itaconic acid or citramalic acid. acs.orgsemanticscholar.org
Catalytic Conversion: These bio-derived intermediates are then converted into MAA through thermocatalytic processes like decarboxylation and dehydration. acs.org This "drop-in" replacement strategy aims to produce monomers that are chemically identical to their petrochemical counterparts but derived from renewable resources, thereby reducing the carbon footprint and reliance on fossil fuels. semanticscholar.org
Greener Polymerization Techniques: Significant efforts are being made to reduce the environmental impact of the polymerization process itself.
Solvent-Free and Aqueous Systems: Bulk polymerization of HEMA, which proceeds without any organic solvent, is an inherently cleaner method that minimizes volatile organic compound (VOC) emissions and solvent waste. acs.org For many applications, water is an ideal green solvent, and photoinitiated polymerization of HEMA in aqueous solutions is a well-established technique. nih.gov
Energy-Efficient Methods: UV-initiated photopolymerization is considered a highly efficient and sustainable process. It is typically very fast, operates at ambient temperature, and is solvent-free, leading to substantial energy savings compared to traditional thermal polymerization. nih.gov
Novel Green Solvents: For polymerization techniques that require a solvent, research is exploring benign alternatives to traditional volatile organic solvents. Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have been shown to be effective media for HEMA polymerization, in some cases even accelerating the reaction rate. nih.gov
Alternative Energy Sources: Emerging research is exploring the use of external high electric fields to support and control the free-radical polymerization of HEMA, offering a non-chemical method to tune polymer properties and potentially reduce reliance on chemical initiators. rsc.org
Life Cycle Assessment (LCA): A holistic approach to sustainability involves evaluating the entire life cycle of a product. Life Cycle Assessment (LCA) is a critical tool used to quantify the environmental impacts of PHEMA production, from raw material extraction (cradle) to the final product (gate). tandfonline.comresearchgate.netlut.fi LCA allows for a direct comparison of the environmental performance of bio-based versus petrochemical production routes and helps identify hotspots in the manufacturing process where improvements can be made to reduce energy consumption and waste generation. Furthermore, developing effective methods for the chemical recycling of polymethacrylates back to their constituent monomers is crucial for establishing a truly circular economy for these materials. rsc.orgmdpi.com
The table below compares conventional and emerging sustainable approaches in PHEMA science.
| Process Stage | Conventional Approach | Sustainable/Green Approach | Environmental Benefit |
| Monomer Synthesis | Petrochemical feedstocks (acetone, HCN, isobutylene) techconnect.org | Bio-based feedstocks (e.g., glucose) via fermentation and catalysis acs.orgsemanticscholar.org | Reduced fossil fuel dependency, lower carbon footprint, avoidance of toxic reagents. |
| Polymerization Solvent | Organic solvents (e.g., THF, Benzene) scirp.org | Solvent-free (bulk polymerization) acs.org or aqueous systems nih.gov | Elimination of VOCs and hazardous solvent waste. |
| Polymerization Initiation | Thermal initiation (requires heating) | UV photopolymerization nih.gov | Reduced energy consumption, faster reaction times, ambient temperature operation. |
| Process Solvents | Traditional polar aprotic solvents | Deep Eutectic Solvents (DES) nih.gov, bio-based solvents acs.org | Use of non-toxic, often biodegradable and recyclable solvent systems. |
| End-of-Life | Landfill or incineration | Chemical recycling to monomer rsc.orgmdpi.com | Enables a circular economy, reduces waste, conserves resources. |
By embracing these green chemistry principles, the scientific community is working to ensure that the development of advanced PHEMA materials proceeds in a manner that is not only technologically innovative but also environmentally responsible.
Q & A
Basic: What safety protocols are recommended for handling 2-Hydroxy-1-methylethyl methacrylate in laboratory settings?
Methodological Answer:
- Skin/Eye Protection: Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .
- Ventilation: Use fume hoods to avoid inhalation of vapors. Ensure workspace is well-ventilated or conduct reactions outdoors .
- Storage: Keep containers tightly sealed, away from heat/sparks, and store in cool, dry conditions. Contaminated clothing must not leave the lab .
Basic: How can researchers characterize the purity and structural identity of this compound?
Methodological Answer:
- FTIR Spectroscopy: Compare experimental IR spectra with reference data (e.g., Coblentz Society’s digitized spectra for C=O stretch at ~1720 cm⁻¹ and OH stretch at ~3450 cm⁻¹) .
- Gas Chromatography (GC): Analyze isomer mixtures (e.g., 2-Hydroxypropyl vs. This compound) using GC with flame ionization detection, as purity ≥97% is critical for reproducibility .
- CAS Verification: Cross-check CAS No. 27813-02-1 and synonyms (e.g., "Propylene Glycol Monomethacrylate") to confirm identity .
Advanced: What methodological considerations are critical when synthesizing copolymers with this compound?
Methodological Answer:
- Monomer Ratios: Optimize feed ratios (e.g., with methyl methacrylate) to control hydrophilicity. For biomedical applications, a 1:3 molar ratio enhances water absorption .
- Initiator Selection: Use azobisisobutyronitrile (AIBN) at 60–70°C for radical polymerization, ensuring <1% residual monomer via post-reaction purification (e.g., precipitation in hexane) .
- Isomer Control: Adjust reaction solvents (e.g., toluene) to favor the 2-Hydroxy-1-methylethyl isomer over 2-Hydroxypropyl, as steric effects influence reactivity .
Advanced: How should researchers resolve contradictions in reported reactivity data for this compound?
Methodological Answer:
- Isomer Documentation: Specify isomer composition (e.g., via GC), as mixtures (e.g., 2-Hydroxypropyl vs. 2-Hydroxy-1-methylethyl) can skew kinetic studies .
- Replication: Systematically replicate studies under standardized conditions (e.g., 25°C, inert atmosphere) to isolate variables like oxygen inhibition .
- Cross-Validation: Use multiple analytical techniques (e.g., NMR for structure, HPLC for purity) to confirm results, minimizing method-specific biases .
Basic: What are the degradation pathways of this compound, and how can stability be enhanced?
Methodological Answer:
- Thermal Degradation: Avoid temperatures >30°C to prevent radical-initiated polymerization. Store at 4°C with desiccants .
- Light Sensitivity: Use amber glassware to block UV light, which accelerates ester bond cleavage .
- Stabilizers: Add 50–100 ppm MEHQ (methylethylhydroquinone) to inhibit premature polymerization; monitor stabilizer levels via UV-Vis spectroscopy .
Advanced: What techniques effectively quantify trace impurities in isomer mixtures of this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 210 nm to resolve isomers and quantify impurities (e.g., residual monomers) below 0.1% .
- Mass Spectrometry (MS): Couple with GC for structural confirmation of trace byproducts (e.g., dimers or oxidized species) .
- Standardized Calibration: Prepare external standards for each isomer to improve quantification accuracy in mixed systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
